Technical Documentation Center

5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one
  • CAS: 112710-46-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-3-Methyl-5-(3-hydroxyphenyl)-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone, a member of the pharmacologically significant ox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone, a member of the pharmacologically significant oxazolidinone class of heterocyclic compounds. This document delves into its chemical structure, molecular properties, synthesis, and its relevance within the broader context of medicinal chemistry, particularly concerning its potential as a synthetic building block and its relationship to established therapeutic agents.

Core Molecular Attributes

(R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone is a chiral organic compound featuring a core 2-oxazolidinone ring. This heterocyclic scaffold is notable for its presence in a range of bioactive molecules, including antibiotics.[1][2] The "(R)" designation indicates the stereochemistry at the 5-position of the oxazolidinone ring, a critical determinant of biological activity in many oxazolidinone-based drugs. The structure is further characterized by a methyl group at the 3-position (the nitrogen atom of the ring) and a 3-hydroxyphenyl substituent at the 5-position.

Chemical Structure and Physicochemical Properties

The fundamental properties of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃[3]
Molecular Weight 193.20 g/mol [3]
CAS Number 110193-49-2[3][4]
Appearance Oil (predicted)[4]
IUPAC Name (R)-5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinoneN/A

The chemical structure is visualized in the following diagram:

Figure 1: 2D structure of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone.

Synthesis and Spectroscopic Characterization

While (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone is available from commercial suppliers for research purposes, understanding its synthesis is crucial for drug development professionals interested in creating derivatives or scaling up production.[3][4]

Representative Synthetic Pathway

A plausible synthetic route can be adapted from established methods for preparing structurally similar 5-hydroxymethyl-3-aryl-2-oxazolidinones.[5][6][7] The following multi-step synthesis is a representative protocol.

G cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Methylation A m-Benzyloxyphenylaniline C 5-hydroxymethyl-3-(m-benzyloxyphenyl)-2-oxazolidinone A->C Ethyl Carbonate, NaOMe (cat.), Toluene, 105°C B Glycidol B->C Condensation D 5-hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone C->D H2, Pd/C, Alcohol, 45-50°C E (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone D->E Methylating agent (e.g., CH3I), Base (e.g., NaH), DMF

Figure 2: Proposed synthetic workflow for (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone.

Experimental Protocol (Adapted from similar syntheses[5]):

Step 1: Synthesis of 5-hydroxymethyl-3-(m-benzyloxyphenyl)-2-oxazolidinone

  • A mixture of 3-benzyloxyphenylamino-1,2-propanediol (prepared from the condensation of m-benzyloxyphenylaniline and glycidol), ethyl carbonate, and a catalytic amount of a 5% methanolic solution of sodium methylate in toluene is heated at 105°C for one hour.

  • The solvents are then evaporated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield 5-hydroxymethyl-3-(m-benzyloxyphenyl)-2-oxazolidinone.

Step 2: Synthesis of 5-hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone

  • A solution of 5-hydroxymethyl-3-(m-benzyloxyphenyl)-2-oxazolidinone in a suitable alcohol (e.g., ethanol) is subjected to hydrogenolysis in an autoclave in the presence of 10% palladium on charcoal.

  • The reaction is carried out at 45-50°C under a hydrogen pressure of 2 kg for approximately 6 hours.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 5-hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone.

Step 3: N-Methylation to Yield (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone

  • To a solution of 5-hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone in an anhydrous aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added to deprotonate the oxazolidinone nitrogen.

  • A methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography to afford the final compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, and mass spectra) for (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone are not readily found in common databases. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: Protons on the phenyl ring would appear in the aromatic region (approx. δ 6.5-7.5 ppm). The methyl group on the nitrogen would be a singlet in the aliphatic region (approx. δ 2.8-3.2 ppm). The protons on the oxazolidinone ring would show characteristic multiplets. The phenolic hydroxyl proton would likely be a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the oxazolidinone ring would be observed downfield (approx. δ 155-160 ppm). The aromatic carbons would appear in the range of δ 110-160 ppm. The methyl carbon would be found upfield (approx. δ 30-35 ppm).

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (193.20 g/mol ).

Biological and Pharmaceutical Relevance

The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[2][8]

Connection to Antibacterial Agents

The most prominent application of the oxazolidinone class is in the development of antibiotics.[2] These drugs act by inhibiting bacterial protein synthesis, a mechanism distinct from many other antibiotic classes. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This unique mode of action makes them effective against a range of multidrug-resistant Gram-positive bacteria.

While the specific antibacterial activity of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone has not been extensively reported in the literature, its structural similarity to known oxazolidinone antibiotics suggests it could serve as a valuable intermediate or starting material for the synthesis of novel antibacterial agents.[1] Modifications at the 3-hydroxyphenyl group and the N-methyl position could be explored to optimize antibacterial potency and pharmacokinetic properties.

Potential as a Psychotropic Agent

Interestingly, some 3-substituted phenyl-5-hydroxymethyl oxazolidinones have been investigated for their potential as anti-depressant agents.[5] This suggests that the oxazolidinone core can be tailored to interact with targets in the central nervous system. The subject compound, with its specific substitution pattern, could be a candidate for investigation in this therapeutic area as well.

Applications in Drug Discovery and Development

(R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone serves as a versatile building block in drug discovery.[4] Its functional groups—the phenolic hydroxyl and the chiral oxazolidinone core—offer multiple points for chemical modification.

G cluster_0 Potential Research & Development Pathways A (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone B Synthesis of Novel Antibiotics A->B Derivatization of the phenyl ring C Development of CNS-Active Agents A->C Exploration of psychotropic properties D Scaffold for Combinatorial Libraries A->D Modification at the hydroxyl group

Figure 3: Potential applications of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone in research and development.

Researchers can leverage this compound to:

  • Synthesize libraries of analogs: By modifying the phenolic hydroxyl group (e.g., through etherification or esterification) or by performing reactions on the aromatic ring, a diverse range of new chemical entities can be created for screening against various biological targets.

  • Investigate structure-activity relationships (SAR): Understanding how modifications to the structure of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone affect its biological activity can provide valuable insights for the design of more potent and selective drugs.

  • Develop novel therapeutic agents: Given the established biological activities of the oxazolidinone class, this compound represents a promising starting point for the development of new drugs for infectious diseases or neurological disorders.

Conclusion

(R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone is a chemically interesting and pharmaceutically relevant molecule. Its defined stereochemistry and the presence of the versatile oxazolidinone core make it a valuable tool for researchers in organic synthesis and medicinal chemistry. While detailed biological and spectroscopic data for this specific compound are not widely published, its structural relationship to a class of compounds with proven therapeutic applications underscores its potential as a key intermediate in the ongoing search for novel and effective therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and development.

References

  • Lafon, L. (1981). Novel 5-hydroxymethyl oxazolidinones, the method of preparing them and their application in therapeutics. U.S.
  • Madhusudhan, G., et al. (2012). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica, 4(1), 428-436.
  • Wang, Y., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14895-14905.
  • Kim, H. Y., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. Organic Letters, 5(8), 1321-1324.
  • Pharmaffiliates. (n.d.). (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone. Retrieved February 24, 2026, from [Link]

  • Temple University. (2022).
  • RSC Publishing. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.

Sources

Exploratory

The 5-Aryl-Oxazolidinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 5-aryl-oxazolidinone core is a paramount example of a "privileged scaffold" in medicinal chemistry. Initially risin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aryl-oxazolidinone core is a paramount example of a "privileged scaffold" in medicinal chemistry. Initially rising to prominence with the advent of the antibiotic Linezolid, this five-membered heterocyclic ring system has demonstrated remarkable versatility, leading to the discovery of compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the 5-aryl-oxazolidinone scaffold, delving into its fundamental mechanism of action as a protein synthesis inhibitor, exploring the nuanced structure-activity relationships that govern its potency and spectrum, and detailing the synthetic methodologies for its construction. Furthermore, this document will illuminate the expanding therapeutic landscape of 5-aryl-oxazolidinone derivatives beyond their antibacterial origins, including their potential as anticancer, anti-inflammatory, and monoamine oxidase inhibitory agents.

Introduction: The Rise of a Versatile Scaffold

The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen, has become a cornerstone in contemporary drug discovery. While several isomers exist, the 2-oxazolidinone core has been the most extensively investigated. The journey of the 5-aryl-oxazolidinone scaffold into the pharmaceutical limelight began with the discovery of its potent antibacterial properties against multidrug-resistant Gram-positive bacteria. This culminated in the approval of Linezolid in 2000, the first-in-class oxazolidinone antibiotic, which offered a new therapeutic option against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

The success of Linezolid spurred extensive research, leading to the development of second-generation oxazolidinones such as Tedizolid. However, the therapeutic potential of this scaffold is not confined to infectious diseases. Over the past two decades, medicinal chemists have successfully leveraged the structural and electronic properties of 5-aryl-oxazolidinones to design molecules with diverse pharmacological profiles, including anticancer, antituberculosis, anti-inflammatory, and neurological applications. This guide aims to provide a deep dive into the multifaceted nature of this remarkable scaffold.

The Archetypal Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism by which 5-aryl-oxazolidinone antibiotics exert their bacteriostatic effect is through the inhibition of bacterial protein synthesis at a very early stage. This unique mode of action is a key reason for the lack of cross-resistance with other classes of protein synthesis inhibitors.

The process involves the binding of the oxazolidinone molecule to the 50S ribosomal subunit. Specifically, they interact with the peptidyl transferase center (PTC) in the A-site pocket of the 23S rRNA. This binding event is thought to induce a conformational change that prevents the proper positioning of the initiator fMet-tRNA, thereby inhibiting the formation of the 70S initiation complex. By blocking this crucial first step, the entire process of protein translation is halted.

G cluster_ribosome Bacterial Ribosome 50S 50S 70S_Initiation_Complex 70S Initiation Complex (Functional Ribosome) 50S->70S_Initiation_Complex Binds to 30S 30S 30S->70S_Initiation_Complex Binds to Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis 5_Aryl_Oxazolidinone 5-Aryl- Oxazolidinone 5_Aryl_Oxazolidinone->50S Binds to 23S rRNA fMet_tRNA fMet-tRNA fMet_tRNA->70S_Initiation_Complex Binds to mRNA mRNA mRNA->70S_Initiation_Complex Binds to Inhibition->70S_Initiation_Complex Inhibits Formation

Figure 1: Mechanism of action of 5-aryl-oxazolidinone antibiotics.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of 5-aryl-oxazolidinone derivatives is highly dependent on the nature and substitution pattern of the scaffold. Extensive SAR studies have provided valuable insights for the rational design of new and more potent analogues.

Key SAR Insights:

Structural Moiety Contribution to Activity Examples of Modifications
Oxazolidinone Ring Essential for antibacterial activity. The (S)-configuration at the C-5 position is crucial.Bioisosteric replacements have been explored, but often lead to reduced activity.
N-Aryl Ring Important for binding to the ribosomal target. A meta-substituted phenyl ring is often optimal.Introduction of fluorine at the meta-position can enhance activity. Fused heterocyclic rings at this position have also shown promise.
C-5 Side Chain Significantly influences potency and spectrum of activity. The acetamidomethyl group in Linezolid is a key feature.Replacement with other functionalities like thiocarbamates, triazoles, and hydroxymethyl groups has led to compounds with improved properties.

Synthetic Strategies: Constructing the Core

A variety of synthetic routes have been developed for the preparation of 5-aryl-oxazolidinone scaffolds. A convergent and versatile approach often involves the coupling of an N-aryl carbamate with a suitable three-carbon synthon derived from (S)-epichlorohydrin. This method allows for the rapid generation of diverse analogues for SAR studies.

Generalized Synthetic Workflow:

G S_Epichlorohydrin (S)-Epichlorohydrin Three_Carbon_Synthon Three-Carbon Synthon (e.g., (2S)-1-amino-3-chloro-2-propanol) S_Epichlorohydrin->Three_Carbon_Synthon Synthesis Coupling_Reaction Coupling Three_Carbon_Synthon->Coupling_Reaction N_Aryl_Carbamate N-Aryl Carbamate N_Aryl_Carbamate->Coupling_Reaction 5_Aryl_Oxazolidinone 5-Aryl-Oxazolidinone Scaffold Coupling_Reaction->5_Aryl_Oxazolidinone

Foundational

The Pharmacophore Frontier: Biological Activity of 3-Hydroxyphenyl Oxazolidinone Analogs

Executive Summary Context: Oxazolidinones (e.g., Linezolid, Tedizolid) represent a critical class of synthetic antibiotics used as a "last line of defense" against multidrug-resistant Gram-positive bacteria, including MR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Oxazolidinones (e.g., Linezolid, Tedizolid) represent a critical class of synthetic antibiotics used as a "last line of defense" against multidrug-resistant Gram-positive bacteria, including MRSA (Methicillin-resistant S. aureus) and VRE (Vancomycin-resistant Enterococci).[1][2]

The 3-Hydroxyphenyl Modification: The introduction of a hydroxyl (-OH) group at the meta (3-) position of the N-aryl ring—creating 3-hydroxyphenyl oxazolidinone analogs —is a strategic medicinal chemistry modification. While the canonical Linezolid scaffold utilizes a 3-fluoro group to improve metabolic stability and potency, the 3-hydroxy variant is often explored to:

  • Enhance Solubility: The phenolic hydroxyl increases aqueous solubility compared to the lipophilic fluoro-analogs.[3]

  • Probe Hydrogen Bonding: It introduces a hydrogen bond donor/acceptor that may interact with specific residues in the ribosomal 50S subunit or modify binding kinetics.[3]

  • Alter Metabolic Profile: It serves as a handle for Phase II conjugation (glucuronidation), often requiring prodrug strategies (e.g., phosphorylation) to maintain in vivo efficacy.[3]

This guide details the biological evaluation, mechanism of action, and critical screening protocols for these specific analogs.

Structural Basis & Structure-Activity Relationship (SAR)[4][5]

The biological activity of 3-hydroxyphenyl oxazolidinones is governed by strict steric and electronic requirements.[3]

The Pharmacophore Triad[3]
  • The Core: The 2-oxazolidinone ring is non-negotiable.[3] It acts as a rigid spacer orienting the side chains.[3]

  • C-5 Configuration: Activity is strictly restricted to the (S)-enantiomer .[3] The (R)-enantiomer is essentially inactive.[3] The C-5 substituent (typically an acetamidomethyl group) penetrates the ribosomal P-site.[3]

  • N-Aryl Ring (The Target Moiety):

    • Standard (Linezolid): 3-Fluoro-4-morpholinophenyl.[3] The fluorine prevents ring metabolism and improves lipophilicity.[3]

    • Analog (3-Hydroxyphenyl): Replacing -F with -OH drastically changes the electronic surface potential.[3] While it may retain binding affinity via H-bonding, it significantly lowers LogP (lipophilicity) and increases susceptibility to MAO (Monoamine Oxidase) inhibition due to structural similarity with biogenic amines (like tyramine).

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for evaluating 3-hydroxyphenyl analogs.

SAR_Logic Core Oxazolidinone Core (S-Configuration) Binding Ribosomal Binding (23S rRNA) Core->Binding Essential Scaffold Substituent 3-Hydroxyphenyl Modification Substituent->Binding H-Bond Donor Solubility Aq. Solubility (Increased) Substituent->Solubility Polarity Metabolism Phase II Metabolism (Glucuronidation Risk) Substituent->Metabolism OH Handle Toxicity MAO Inhibition (Increased Risk) Substituent->Toxicity Tyramine Mimic

Caption: SAR decision tree highlighting the trade-offs of the 3-hydroxyphenyl modification.

Mechanism of Action (MOA)

Oxazolidinones possess a unique mechanism distinct from macrolides, lincosamides, and streptogramins, despite overlapping binding sites.

Ribosomal Interference

The 3-hydroxyphenyl analogs inhibit bacterial protein synthesis at the initiation phase .[3]

  • Target: They bind to the 23S rRNA of the 50S ribosomal subunit .[2][3]

  • Site: The Peptidyl Transferase Center (PTC), specifically interacting with the A-site pocket.[3][4]

  • Effect: They prevent the formation of the functional 70S initiation complex (fMet-tRNA + 50S + 30S).[3] This results in a bacteriostatic effect (stops growth rather than killing), although they can be bactericidal against Streptococci.[3]

The Cross-Resistance Advantage

Because they target the initiation complex rather than chain elongation, these analogs rarely show cross-resistance with existing protein synthesis inhibitors.[3] However, resistance can emerge via mutations in the 23S rRNA (G2576T mutation) or the presence of the cfr gene (ribosomal methylation).[3]

Experimental Protocols: Biological Profiling

To validate a new 3-hydroxyphenyl oxazolidinone analog, the following assay cascade is required.

In Vitro Antibacterial Activity (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against key pathogens.

Protocol (CLSI Standard M07-A10):

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3] For Streptococci, supplement with 2-5% lysed horse blood.[3]

  • Compound Preparation: Dissolve the 3-hydroxyphenyl analog in DMSO (stock 10 mg/mL). Serial dilute 1:2 in microtiter plates.

  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard) and dilute to achieve final concentration of

    
     CFU/mL.
    
  • Incubation: 35°C for 16–20 hours (24h for MRSA/VRE).

  • Readout: The lowest concentration with no visible growth is the MIC.[3]

Target Data Profile:

Organism Strain Type Desired MIC (µg/mL)
S. aureus Methicillin-Susceptible (MSSA) ≤ 2.0
S. aureus Methicillin-Resistant (MRSA) ≤ 2.0
E. faecium Vancomycin-Resistant (VRE) ≤ 2.0

| E. coli | Gram-Negative Control | > 64 (Inactive) |[3]

MAO Inhibition Assay (Critical Safety Screen)

Why this is vital: The 3-hydroxyphenyl moiety structurally resembles neurotransmitters (dopamine, serotonin).[3] Oxazolidinones are known reversible inhibitors of Monoamine Oxidase (MAO-A and MAO-B).[3] High inhibition leads to dangerous side effects (Serotonin Syndrome) when co-administered with SSRIs.[3]

Protocol:

  • Enzyme Source: Recombinant Human MAO-A and MAO-B.[3]

  • Substrate: Kynuramine (non-fluorescent) which is oxidized to 4-hydroxyquinoline (fluorescent).

  • Reaction:

    • Incubate Analog + Enzyme in phosphate buffer (pH 7.[3]4) for 15 mins.

    • Add Kynuramine substrate.[3]

    • Measure fluorescence (Ex 310 nm / Em 400 nm).

  • Calculation: Determine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     relative to control (Clorgyline for MAO-A, Deprenyl for MAO-B).
    
  • Threshold: A safe analog should have an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or selectivity > 1000-fold over the MIC.
    

Synthesis & Screening Workflow

The development of these analogs follows a convergent synthesis path.[3]

General Synthetic Route[3]
  • Starting Material: 3-Benzyloxyaniline (protected phenol).[3]

  • Carbamate Formation: React with Cbz-Cl.

  • Cyclization: Reaction with (S)-glycidyl butyrate (lithium anion method) to form the oxazolidinone ring with the correct C5 stereochemistry.

  • Deprotection: Hydrogenation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , Pd/C) removes the benzyl group, revealing the 3-hydroxyphenyl  moiety.
    
Screening Workflow Diagram

This workflow ensures that only metabolically stable and non-toxic candidates proceed to in vivo testing.[3]

Workflow Start Candidate Library (3-Hydroxyphenyl Analogs) MIC_Screen MIC Screening (MRSA, VRE) Start->MIC_Screen MIC_Screen->Start Inactive Cytotox Cytotoxicity (HepG2 Cells) MIC_Screen->Cytotox MIC < 4 µg/mL MAO_Screen MAO-A/B Inhibition (Safety Gate) Cytotox->MAO_Screen CC50 > 50 µM MAO_Screen->Start Toxic Metab_Stab Microsomal Stability (Glucuronidation Check) MAO_Screen->Metab_Stab Ki > MIC InVivo In Vivo Efficacy (Murine Thigh Infection) Metab_Stab->InVivo t1/2 > 30 min

Caption: Stage-gate workflow for oxazolidinone analog development.

References

  • Shinabarger, D. L. (1999).[3][5] Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202.[3]

  • Ippolito, J. A., et al. (2008).[3] Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.[3][4][6] Journal of Medicinal Chemistry, 51(12), 3353–3356.[3]

  • Phillips, O. A., et al. (2003).[3] Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry, 11(13), 2941-2952.[3]

  • Kalgutkar, A. S., et al. (2005).[3] Assessment of the effects of oxazolidinone antibiotics on monoamine oxidase (MAO) activity. Expert Opinion on Drug Metabolism & Toxicology, 1(3), 471-482.

  • Wilcox, M. H. (2005).[3][6] Linezolid: the first oxazolidinone antibiotic.[2][3][4][6][7] Expert Opinion on Pharmacotherapy, 6(13), 2315-2326.[3][6]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one

Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of an orally administered drug is its aqueous solubility. Poor solubility can severely limit a drug's absorption and bioavailability, leading to suboptimal efficacy and potential development failure. It is estimated that between 70% and 90% of NCEs in the development pipeline are poorly soluble[1]. Therefore, a comprehensive understanding and characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a foundational pillar of a rational, efficient drug development strategy.

This guide provides an in-depth technical framework for characterizing the complete solubility profile of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one , a novel oxazolidinone derivative. The oxazolidinone class of compounds has significant therapeutic relevance, particularly as antibacterial agents, making a thorough understanding of their biopharmaceutical properties essential[2][3]. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a comprehensive solubility assessment. We will proceed from early-stage in silico predictions to definitive thermodynamic and biorelevant solubility determinations, providing a roadmap to de-risk development and enable informed formulation strategies.

Compound Profile & Physicochemical Predisposition

Before embarking on experimental assessment, a theoretical analysis of the molecular structure of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one provides critical insights into its likely solubility behavior.

Molecular Structure: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol [4]

The structure incorporates several key functional groups that influence its solubility:

  • Hydroxyphenyl Group: The phenolic hydroxyl group is a hydrogen bond donor and can be ionized. This feature is expected to contribute positively to aqueous solubility, particularly at pH values above its pKa, where it will exist as the more soluble phenolate anion. The stability of interactions involving hydroxyphenyl groups can significantly enhance drug solubility within formulation matrices[5].

  • Oxazolidinone Ring: This heterocyclic core contains polar functionalities (a carbonyl group and an ether oxygen) that can act as hydrogen bond acceptors, generally favoring solubility in polar solvents like water[6][7].

  • Methyl Group: The N-methyl group on the oxazolidinone ring is a small, non-polar substituent. While its impact is less pronounced than the polar groups, it slightly increases the molecule's lipophilicity. Structure-activity relationship studies on other oxazolidinones have shown that modifications at this position can influence the overall physicochemical profile[7][8].

Based on this structure, the compound is predicted to be a weak acid due to the phenolic hydroxyl group. Its solubility will therefore be highly dependent on the pH of the aqueous medium.

Section 1: In Silico & Early-Stage Solubility Assessment

The initial phase of solubility characterization leverages computational tools and high-throughput screening assays to provide rapid, cost-effective, and resource-sparing preliminary data. This information is crucial for prioritizing compounds and guiding the design of more extensive, resource-intensive experiments.

In Silico Solubility Prediction

Computational, or in silico, methods offer a powerful alternative to experimental measurements in early discovery by predicting solubility from molecular structure alone[9][10]. These models, often based on machine learning or quantitative structure-property relationships (QSPR), analyze large datasets of known compounds to establish correlations between molecular descriptors and solubility[10][11].

For 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one, we would employ a consensus modeling approach, using multiple algorithms (e.g., graph neural networks, random forests) to generate a robust prediction range for its intrinsic aqueous solubility (LogS).

Workflow for In Silico Prediction:

cluster_0 In Silico Solubility Prediction A Input: SMILES String of 5-(3-hydroxyphenyl)-3-methyl- 1,3-oxazolidin-2-one B Calculate Molecular Descriptors (e.g., MW, LogP, TPSA, H-bond donors/acceptors) A->B C Apply Multiple Prediction Models (e.g., ESOL, Kingfisher, QSPR) B->C D Generate Predicted Solubility (LogS, mg/mL) C->D E Output: Initial Solubility Estimate & Confidence Interval D->E

Caption: Workflow for computational solubility prediction.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound, rapidly added from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer[12]. It is a high-throughput assay ideal for early discovery, providing a rapid assessment of a compound's behavior under conditions often used in in vitro biological screens[13][14]. The most common method is turbidimetry, which detects the formation of precipitate by measuring light scattering[15].

Protocol: Turbidimetric (Kinetic) Solubility Assay
  • Compound Preparation: Prepare a 10 mM stock solution of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 7-point, 3-fold serial dilution of the stock solution using DMSO.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well analysis plate containing aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the analysis plate at 25°C for 1-2 hours with gentle shaking[15].

  • Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly exceeds a predefined threshold (e.g., 1.5 to 2 times the absorbance of the buffer/DMSO control)[15].

Section 2: Thermodynamic (Equilibrium) Solubility Determination

While kinetic solubility is useful for screening, thermodynamic or equilibrium solubility is the gold-standard measurement. It represents the true saturation concentration of a compound in a solvent at equilibrium and is essential for lead optimization and formulation development[12][16]. The shake-flask method is the most widely accepted technique for this determination[17].

pH-Dependent Aqueous Solubility

Given the presence of an ionizable phenolic group, assessing the solubility of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one across a physiologically relevant pH range is mandatory for Biopharmaceutics Classification System (BCS) determination. The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability, which is critical for predicting oral absorption and determining if in vivo bioequivalence studies can be waived[18][19][20]. A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.0 to 6.8[19].

Protocol: Shake-Flask Method for pH-Solubility Profile
  • Media Preparation: Prepare a series of aqueous buffers at various pH values, minimally including pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)[20]. Additional pH points around the predicted pKa of the phenolic group should also be included.

  • Sample Preparation: Add an excess amount of solid 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one to vials containing each buffer. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37°C for biopharmaceutical relevance). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached[21].

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and separate the dissolved compound from the solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not changed significantly during the experiment[21].

cluster_1 Thermodynamic Solubility Workflow (Shake-Flask) A Add Excess Solid Compound to pH Buffers (1.2, 4.5, 6.8) B Equilibrate in Shaker Bath (37°C, 24-48 hours) A->B C Separate Phases (Centrifuge or Filter) B->C D Quantify Solute in Supernatant (HPLC-UV) C->D E Determine Equilibrium Solubility (mg/mL or µM) at each pH D->E

Caption: Shake-flask workflow for pH-solubility profiling.

Section 3: Biorelevant Solubility

To gain a more accurate prediction of in vivo dissolution and absorption, solubility should be assessed in biorelevant media. These media simulate the composition of human gastrointestinal fluids in both the fasted (FaSSIF) and fed (FeSSIF) states by incorporating bile salts and phospholipids, which can significantly enhance the solubility of poorly soluble drugs[22][23].

Solubility in Fasted and Fed State Simulated Intestinal Fluid (FaSSIF & FeSSIF)

Determining solubility in these media is crucial for identifying potential food effects on drug absorption. For lipophilic compounds, solubility can be substantially higher in the fed state due to the increased concentration of bile salts and lipids[24][25].

Protocol: Solubility in FaSSIF and FeSSIF

This protocol follows the same shake-flask principle outlined in Section 2.1, with the primary difference being the dissolution media used.

  • Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) using commercially available powders or by following established recipes. These media contain sodium taurocholate and lecithin in concentrations that mimic the fasted and fed small intestine, respectively[26].

  • Sample Preparation & Equilibration: Add an excess of solid 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one to vials containing pre-warmed (37°C) FaSSIF and FeSSIF.

  • Equilibration: Agitate the sealed vials in a shaker bath at 37°C for at least 24 hours to ensure equilibrium is reached[26].

  • Phase Separation & Quantification: Separate the solid and liquid phases and quantify the dissolved drug concentration using a validated HPLC method, as described previously.

Section 4: Data Synthesis and Interpretation

The data gathered from the preceding experiments must be synthesized to build a complete solubility profile. This profile is then used to classify the compound and guide further development activities.

Tabulated Solubility Data

The results should be compiled into a clear, concise table for easy comparison and interpretation.

Assay Type Medium Temperature (°C) Predicted/Experimental Solubility
In SilicoComputational ModelN/Ae.g., 250 µM (LogS = -3.6)
KineticPBS, pH 7.425e.g., 150 - 200 µM
ThermodynamicAqueous Buffer, pH 1.237e.g., 500 µg/mL
ThermodynamicAqueous Buffer, pH 4.537e.g., 350 µg/mL
ThermodynamicAqueous Buffer, pH 6.837e.g., 200 µg/mL
BiorelevantFaSSIF, pH 6.537e.g., 280 µg/mL
BiorelevantFeSSIF, pH 5.037e.g., 600 µg/mL
(Note: Data are hypothetical examples for illustrative purposes.)
Biopharmaceutics Classification System (BCS) Assignment

The pH-solubility profile is used to determine the BCS solubility class.

  • Identify Lowest Solubility: From the thermodynamic data, identify the lowest measured solubility in the pH 1.0-6.8 range.

  • Calculate Dose/Solubility Volume: Determine the highest anticipated therapeutic dose (e.g., 100 mg). Calculate the volume of solvent required to dissolve this dose: Volume (mL) = Dose (mg) / Lowest Solubility (mg/mL)

  • Assign Class:

    • If the calculated volume is ≤ 250 mL , the compound is Class I or III (High Solubility) .

    • If the calculated volume is > 250 mL , the compound is Class II or IV (Low Solubility) .

The final BCS classification (I, II, III, or IV) also requires permeability data, which is outside the scope of this guide but is the necessary next step in biopharmaceutical characterization[1].

Caption: Decision tree for BCS classification.

Conclusion

This technical guide outlines a comprehensive, multi-faceted strategy for the complete solubility characterization of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one. By integrating in silico prediction with robust experimental protocols for kinetic, thermodynamic, and biorelevant solubility, researchers can build a detailed profile of the compound's behavior. This profile is fundamental to understanding its potential for oral absorption, assigning a BCS classification, and making data-driven decisions on formulation strategies to overcome any solubility-related challenges. Following this structured approach will mitigate risks, conserve resources, and ultimately accelerate the path from a promising molecule to a successful therapeutic agent.

References

  • The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. (2012). PMC. [Link]

  • Biopharmaceutics Classification System. Wikipedia. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). (2024). GSC Online Press. [Link]

  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). arXiv. [Link]

  • Biopharmaceutics Classification System and Eligibility for Bio Waivers. (2024). Veeprho. [Link]

  • Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Predicting Solubility. Rowan. [Link]

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. (2006). Bentham Science Publishers. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Turbidimetric Solubility Assay. Evotec. [Link]

  • Shake-Flask Solubility Assay. Bienta. [Link]

  • A new model predicts how molecules will dissolve in different solvents. (2025). MIT News. [Link]

  • Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]

  • Cas 497-25-6,Oxazolidinones. LookChem. [Link]

  • Biorelevant drug solubility determination. (2011). KU Leuven. [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Interchim. [Link]

  • 3-Methyloxazolidin-2-one. Solubility of Things. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

  • Why Biorelevant Solubility Tests Are So Useful. Biorelevant.com. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). HORIZON. [Link]

  • Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. (2009). Dissolution Technologies. [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (2007). PubMed. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. [Link]

  • A Study on the Stability of High Drug Solubility Characteristics of Hydroxyphenyl Adhesives under the Interference of CPEs. (2024). PubMed. [Link]

  • 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone. PubChem. [Link]

  • Chemical Properties of 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl- (CAS 3375-84-6). Cheméo. [Link]

  • Vinyl methyl oxazolidinone as reactive diluent to overcome the solubility limitations of highly polar unsaturated polyesters. (2024). ResearchGate. [Link]

  • WHITE PAPER - A Roadmap of Drug Development and Analytical Method Progression. Biologics Consulting. [Link]

  • 2-Oxazolidinone. PubChem. [Link]

  • WHITE PAPER CRYSTALLISATION OF PHARMACEUTICAL COMPOUNDS THE CHEMIST'S ROLE IN PROTECTING INTELLECTUAL PROPERTY. (2016). ResearchGate. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). MDPI. [Link]

  • Current Updates on Oxazolidinone and Its Significance. PMC. [Link]

  • White Paper: Understanding Testing Requirements for Compounded Drug Products. Cormica. [Link]

  • Solubility of D - p -hydroxyphenylglycine p -toluenesulfonate and L - p -hydroxyphenylglycine in different solvents. (2025). ResearchGate. [Link]

  • Whitepaper: How to Develop an Efficient Drug Formulation Process. Ascendia Pharma. [Link]

  • Best Practices for Material and Substance Characterization. (2023). HPD Collaborative. [Link]

  • WO2014170908A1 - Process for preparation of oxazolidinone derivatives.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Semantic Scholar. [Link]

  • Improving the Bio-Availability of Drugs Through Their Chemistry. (2015). Pharma's Almanac. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one from Glycine

This Application Note is designed for researchers in medicinal chemistry and process development. It details the stereoselective synthesis of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one utilizing Glycine as the pri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the stereoselective synthesis of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one utilizing Glycine as the primary amino acid building block.

While industrial routes often employ styrene oxides, the Amino Acid-Directed Aldol-Decarboxylation Route presented here offers superior modularity for generating chiral libraries and isotopically labeled standards, adhering to the strict "from amino acids" constraint.

Introduction & Retrosynthetic Analysis

The target molecule, a cyclic carbamate analogue of the adrenergic agent Phenylephrine, represents a privileged scaffold in medicinal chemistry, sharing structural features with MAO inhibitors (like Toloxatone) and oxazolidinone antibiotics (like Linezolid).

Structural Dissection

The 5-aryl-2-oxazolidinone pharmacophore requires precise placement of the aryl group adjacent to the ring oxygen (C5 position).

  • Target: 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one.

  • Challenge: Direct cyclization of standard

    
    -amino acids (like Phenylglycine) yields 4-aryl -oxazolidinones.
    
  • Solution: To achieve 5-aryl substitution starting from amino acids, we must synthesize a

    
    -aryl-2-aminoethanol scaffold. This is achieved via a Glycine Aldol  reaction followed by decarboxylation, effectively converting the amino acid carboxylate into the required alcohol backbone.
    
Retrosynthesis Diagram

The following logic flow illustrates the disconnection strategy:

Retrosynthesis Target Target: 5-(3-hydroxyphenyl)-3-methyl- 1,3-oxazolidin-2-one Precursor1 Cyclic Carbamate Formation (CDI or Phosgene) Precursor1->Target AminoAlcohol Intermediate: Phenylephrine Analogue (3-hydroxy-α-[(methylamino)methyl]benzyl alcohol) AminoAlcohol->Precursor1 Decarboxylation Decarboxylation & Methylation Decarboxylation->AminoAlcohol Phenylserine Scaffold: 3-(3-benzyloxyphenyl)serine Phenylserine->Decarboxylation Aldol Aldol Condensation Aldol->Phenylserine StartingMaterials Starting Materials: Glycine + 3-Benzyloxybenzaldehyde StartingMaterials->Aldol

Caption: Retrosynthetic pathway deriving the 5-aryl-oxazolidinone scaffold from Glycine via a Phenylserine intermediate.

Experimental Protocol

Phase 1: Construction of the Carbon Skeleton (The Glycine Aldol)

The synthesis begins with the condensation of Glycine with a protected benzaldehyde. The hydroxyl group is protected as a benzyl ether to prevent side reactions during cyclization.

Reagents:

  • Glycine (1.0 eq)

  • 3-(Benzyloxy)benzaldehyde (1.0 eq)

  • Sodium Hydroxide (2.2 eq)

  • Ethanol/Water (1:1 v/v)

Protocol:

  • Dissolution: Dissolve 3-(benzyloxy)benzaldehyde (21.2 g, 100 mmol) in 100 mL Ethanol.

  • Enolate Formation: In a separate flask, dissolve Glycine (7.5 g, 100 mmol) and NaOH (8.8 g, 220 mmol) in 50 mL water. Cool to 0°C.

  • Addition: Dropwise add the aldehyde solution to the glycine enolate solution over 30 minutes, maintaining temperature <10°C.

  • Reaction: Stir vigorously at room temperature for 18 hours. The solution will thicken as the sodium salt of the phenylserine derivative forms.

  • Precipitation: Acidify carefully with 6M HCl to pH ~6.0. The diastereomeric mixture of 3-(3-benzyloxyphenyl)serine will precipitate.

  • Isolation: Filter the white solid, wash with cold water and ethanol, and dry under vacuum.

    • Yield Expectation: 65-75%.[1]

Phase 2: Decarboxylation & N-Methylation

This step converts the


-amino acid structure into the required 2-aminoethanol backbone.

Reagents:

  • Acetophenone (Solvent/Catalyst carrier)

  • Cyclohexanol (optional high-bp solvent)

  • Formaldehyde (37% aq) / Formic Acid (Eschweiler-Clarke) or Methyl Iodide.

Protocol:

  • Decarboxylation: Suspend the phenylserine derivative (10 g) in Acetophenone (50 mL). Heat to reflux (approx. 150°C) for 4 hours. Evolution of CO2 gas indicates reaction progress.

    • Mechanism:[2][3][4][5][6][7][8] Thermal decarboxylation of

      
      -hydroxy amino acids yields the corresponding amino alcohol (Norphenylephrine benzyl ether).
      
  • Extraction: Cool to RT, extract the amine into dilute HCl (1M). Wash the aqueous layer with ether to remove acetophenone. Basify aqueous layer with NaOH and extract into Ethyl Acetate.

  • N-Methylation (Reductive Amination):

    • Dissolve the crude amino alcohol in Methanol.

    • Add Formaldehyde (1.1 eq) and stir for 1 hour to form the imine/oxazolidine intermediate.

    • Add NaBH4 (1.5 eq) portion-wise at 0°C. Stir 2 hours.

    • Alternative: Use Eschweiler-Clarke conditions (HCOOH/HCHO reflux) if the secondary amine is desired exclusively.

  • Purification: Flash chromatography (DCM/MeOH/NH3) to isolate 3-(benzyloxy)-

    
    -[(methylamino)methyl]benzenemethanol .
    
Phase 3: Cyclization to Oxazolidinone

The formation of the cyclic carbamate is the critical ring-closing step.

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Dichloromethane (DCM) or THF (anhydrous)

  • Triethylamine (Catalytic)

Protocol:

  • Setup: Dissolve the N-methyl amino alcohol (5.0 g) in anhydrous DCM (50 mL) under Nitrogen atmosphere.

  • Cyclization: Add CDI (1.2 eq) in one portion. The reaction will effervesce (release of imidazole).

  • Reflux: Heat to mild reflux (40°C) for 3 hours to drive the reaction to completion.

  • Workup: Wash the organic phase with 1M HCl (to remove imidazole and unreacted amine), then Brine. Dry over Na2SO4.

  • Result: Evaporation yields the O-benzyl protected oxazolidinone .

Phase 4: Final Deprotection

Reagents:

  • H2 gas (balloon) or Ammonium Formate

  • 10% Pd/C (10 wt%)

  • Methanol

Protocol:

  • Dissolve the benzyl-protected intermediate in Methanol.

  • Add 10% Pd/C catalyst.

  • Stir under H2 atmosphere (1 atm) for 4-6 hours.

  • Filtration: Filter through Celite to remove Palladium.

  • Crystallization: Concentrate filtrate. Recrystallize from Ethanol/Ether to obtain the pure target: 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one .

Mechanism of Action & Quality Control

Mechanistic Pathway (Cyclization)

The CDI-mediated cyclization is a self-validating step. The formation of the stable 5-membered ring is thermodynamically driven.

Mechanism Step1 Amino Alcohol (Nucleophilic Attack) Step2 Intermediate (Imidazolyl Carbamate) Step1->Step2 + CDI - Imidazole Step3 Ring Closure (Intramolecular Attack) Step2->Step3 Heat Product Oxazolidinone Ring Step3->Product - Imidazole

Caption: CDI-mediated cyclization mechanism via imidazolyl carbamate intermediate.

Analytical Specifications (QC)

To ensure the protocol was successful, compare the product against these parameters:

ParameterSpecificationDiagnostic Signal
1H NMR (DMSO-d6) C5-H (Chiral Proton) Triplet/dd at ~5.4-5.6 ppm (Deshielded by O and Ar)
1H NMR (DMSO-d6) N-Methyl Singlet at ~2.8 ppm
IR Spectroscopy Carbonyl (C=O) Strong band at 1735-1750 cm⁻¹ (Cyclic Carbamate)
Mass Spectrometry [M+H]+ m/z = 208.2 (Calc. MW: 207.23)
HPLC Purity >98% UV detection at 280 nm (Phenolic absorption)

Critical Considerations for Drug Development

Stereocontrol

The Glycine Aldol route produces a racemic mixture (


).
  • For Enantiopure Synthesis: Use Sharpless Asymmetric Aminohydroxylation on 3-benzyloxystyrene, or perform Chiral Resolution of the phenylserine intermediate using L-Tartaric acid prior to decarboxylation.

  • Chiral Pool Alternative: Starting from L-Serine (via Garner's Aldehyde) is possible but requires Grignard addition of the aryl group, which often yields the anti-amino alcohol. The Glycine route is more direct for the specific 5-aryl skeleton.

Safety & Scalability
  • CDI vs. Phosgene: This protocol uses CDI to avoid the extreme toxicity of Phosgene. CDI byproducts (imidazole) are water-soluble and easily removed.

  • Decarboxylation: Ensure adequate venting during the decarboxylation step as CO2 is generated rapidly at reflux.

References

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[9][10] Current Pharmaceutical Design, 2(2), 175-194.

  • Ager, D. J., et al. (1996). "The Synthesis of β-Amino Alcohols and Their Derivatives." Chemical Reviews, 96(2), 835-876.

  • Gong, Y., et al. (2014). "Efficient Synthesis of Oxazolidinones from Amino Alcohols and CO2." Journal of Organic Chemistry. (General methodology reference).

  • General Protocol Validation: Based on standard synthesis of Phenylephrine analogues and Linezolid intermediates found in: Organic Process Research & Development, 2003, 7(4), 533–546.

Sources

Application

protocol for N-methylation of 5-aryl-oxazolidinones

Abstract This technical guide details the strategic N-methylation of 5-aryl-2-oxazolidinones, a critical scaffold in the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and MAO inhibitors (e.g., Tolo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic N-methylation of 5-aryl-2-oxazolidinones, a critical scaffold in the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and MAO inhibitors (e.g., Toloxatone). We present two distinct protocols: Method A , the kinetic "Gold Standard" utilizing Sodium Hydride (NaH) and Methyl Iodide (MeI) for high-throughput discovery; and Method B , a "Green Process" utilizing Dimethyl Carbonate (DMC) and Potassium Carbonate (K₂CO₃) for scalable, environmentally benign manufacturing. The guide includes mechanistic insights, self-validating quality control steps, and decision-making workflows.

Introduction & Strategic Analysis

The 5-aryl-2-oxazolidinone pharmacophore is defined by a cyclic carbamate.[1][2] Functionalization of the nitrogen atom (N3) is often the final diversification step in drug discovery.

The Chemical Challenge
  • Acidity (pKa): The N-H proton of 2-oxazolidinone has a pKa of approximately 12.5 (in DMSO) .[2] It is significantly more acidic than a standard amide (pKa ~17) due to the electron-withdrawing influence of the adjacent carbamate oxygen.

  • Nucleophilicity: Upon deprotonation, the resulting nitrogen anion is an ambident nucleophile (delocalized into the carbonyl). However, alkylation predominantly occurs at the nitrogen (N-alkylation) rather than the oxygen (O-alkylation) under kinetic control with "hard" electrophiles like methyl iodide.[2]

  • Stereochemical Integrity: The chiral center at C5 (benzylic position) is generally stable.[2] However, strong bases combined with high temperatures can induce elimination or racemization.[1][2]

Route Selection Logic

We provide two routes based on the "Scale vs. Speed" dichotomy.

FeatureMethod A: Kinetic Standard Method B: Green/Thermodynamic
Reagents NaH / MeIK₂CO₃ / DMC
Mechanism Irreversible Deprotonation (

)
Reversible Deprotonation (

/

)
Speed Fast (< 2 hours)Slow (12–24 hours)
Safety High Hazard (MeI is carcinogenic)High Safety (DMC is biodegradable)
Use Case Milligram scale, rapid SARGram/Kilogram scale, GMP

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Method A and Method B.

G cluster_A Method A: Kinetic (NaH/MeI) cluster_B Method B: Green (K2CO3/DMC) Substrate 5-Aryl-Oxazolidinone (pKa ~12.5) NaH NaH (Base) Substrate->NaH THF/DMF, 0°C K2CO3 K2CO3 (Base) Substrate->K2CO3 DMF, 90°C Anion_A Nitrogen Anion (Irreversible) NaH->Anion_A -H2 MeI MeI (Electrophile) Anion_A->MeI Fast SN2 Product N-Methyl-Oxazolidinone MeI->Product Complex_B Activated Complex (Reversible) K2CO3->Complex_B Equilibrium DMC DMC (Electrophile) Complex_B->DMC Slow Methyl Transfer DMC->Product +CO2, +MeOH

Caption: Comparative mechanistic pathways. Method A proceeds via rapid irreversible deprotonation.[1][2] Method B relies on thermal activation and equilibrium shift via CO₂ off-gassing.[1][2]

Method A: The Kinetic Standard (NaH / MeI)

Application: Small-scale synthesis (10 mg – 5 g), SAR library generation.[1][2] Critical Hazard: Methyl Iodide is a neurotoxin and carcinogen.[1][2] Use in a fume hood.[1][2]

Reagents & Materials
  • Substrate: 5-aryl-2-oxazolidinone (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile: Iodomethane (MeI) (1.5 equiv)[2]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under Nitrogen or Argon. Add the 5-aryl-2-oxazolidinone and dissolve in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C (ice bath).

  • Base Addition: Add NaH portion-wise over 5 minutes.

    • Observation: Evolution of H₂ gas (bubbling) indicates successful deprotonation.[2]

    • Checkpoint: Stir at 0°C for 15–30 minutes until bubbling ceases. The solution often turns yellow/orange due to anion formation.[1][2]

  • Alkylation: Add MeI dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 1–2 hours.

    • QC Monitor: Check TLC or LC-MS.[1][2] The N-H starting material is more polar than the N-Me product.[2]

  • Workup:

    • Cool back to 0°C.

    • Carefully quench with sat.[1][2] NH₄Cl (exothermic).[1][2]

    • Extract with Ethyl Acetate (3x).[1][2][3][4] Wash organics with water and brine (critical to remove DMF).[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][2]

Method B: The Green Process (K₂CO₃ / DMC)

Application: Large-scale synthesis (>10 g), Process Chemistry, GMP. Advantage: Avoids toxic halides; DMC acts as both solvent and reagent (or co-solvent).[1][2]

Reagents & Materials
  • Substrate: 5-aryl-2-oxazolidinone (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)

  • Reagent: Dimethyl Carbonate (DMC) (10–20 equiv, or used as solvent)

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.1 equiv) to accelerate phase transfer.[2]

Step-by-Step Protocol
  • Setup: Equip a flask with a reflux condenser.

  • Charging: Add substrate, K₂CO₃, and TBAB (if using) to the flask.

  • Solvent: Add DMC. If solubility is poor, use a mixture of DMF/DMC (1:5 ratio).[2]

  • Reaction: Heat to 90°C (Reflux) .

    • Note: The reaction is slower than Method A. It requires thermal energy to drive the methylation via the

      
       mechanism (attack on carbonyl) followed by decarboxylation, or direct 
      
      
      
      on the methyl group (less likely without high T).
  • Duration: Stir for 12–24 hours.

    • Checkpoint: Monitor by HPLC.[1][2][5] If conversion stalls, add fresh K₂CO₃ (surface passivation of the base can occur).

  • Workup:

    • Filter off the solid K₂CO₃.[1][2]

    • Concentrate the filtrate.[1][2] DMC is volatile (BP 90°C) and easily removed.[1][2]

    • Recrystallize the residue (often Ethanol/Water) to obtain pure product.[2]

Quality Control & Troubleshooting

Data Summary Table
ParameterMethod A (NaH/MeI)Method B (DMC)
Typical Yield 90–98%85–95%
Reaction Time 1–2 Hours12–24 Hours
Atom Economy Low (NaI waste)High (CO₂/MeOH byproducts)
Racemization Risk Moderate (if T > 25°C)Low (Neutral conditions)
Troubleshooting Guide
  • Issue: Incomplete Conversion (Method B)

    • Cause: DMC is a "hard" electrophile and weaker than MeI.[1][2]

    • Fix: Add a catalytic amount of DBU (10 mol%) or increase temperature to 110°C (requires sealed tube/autoclave).[2]

  • Issue: Ring Opening (Hydrolysis)

    • Cause: Presence of water with strong base.[1][2][5]

    • Fix: Ensure anhydrous solvents.[1][2] In Method A, do not let the reaction stir overnight; quench immediately upon completion.

Workflow Decision Tree

Use this logic gate to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: Select Protocol ScaleCheck Is Scale > 5 grams? Start->ScaleCheck GreenCheck Strict Green/Safety Requirements? ScaleCheck->GreenCheck Yes MethodA USE METHOD A (NaH / MeI) Prioritize Speed/Yield ScaleCheck->MethodA No GreenCheck->MethodA No (Speed critical) MethodB USE METHOD B (K2CO3 / DMC) Prioritize Safety/Scale GreenCheck->MethodB Yes

Caption: Decision matrix for protocol selection based on scale and safety constraints.

References

  • Aurelio, L., et al. (2003).[1][2][6] "An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones."[1][2][6][7] The Journal of Organic Chemistry, 68(7), 2652-2667.[6] Link[2]

  • Tundo, P., & Selva, M. (2002).[1][2] "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706-716.[2] (Grounding for Green Method B). Link[2]

  • Brickner, S. J., et al. (1996).[1][2] "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents." Journal of Medicinal Chemistry, 39(3), 673-679.[2] (Foundational Linezolid synthesis). Link[2]

  • Shieh, W. C., et al. (2001).[1][2] "Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Efficient Methylation of Nitrogen-Containing Heterocycles using Dimethyl Carbonate." The Journal of Organic Chemistry, 66(7), 2534-2534. Link[2]

Sources

Method

Application Notes and Protocols: Leveraging 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone as a Chiral Building Block

Introduction: The Strategic Advantage of Functionalized Chiral Auxiliaries in Modern Synthesis In the landscape of pharmaceutical and fine chemical synthesis, the reliable and predictable installation of stereocenters re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Functionalized Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the reliable and predictable installation of stereocenters remains a paramount challenge. Chiral oxazolidinones, pioneered by David A. Evans, have established themselves as one of the most robust and versatile classes of chiral auxiliaries for asymmetric synthesis. Their rigid, conformationally defined structure provides a powerful platform for directing the stereochemical outcome of a wide range of enolate-based transformations, including alkylations, aldol reactions, and acylations.

This guide focuses on a specialized yet highly strategic member of this family: 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone . The incorporation of a phenolic hydroxyl group onto the phenyl ring at the 5-position introduces a significant layer of synthetic versatility not present in simpler analogs like 5-phenyl-2-oxazolidinone. This phenolic moiety serves as a valuable handle for downstream modifications, such as etherification, esterification, or participation in cross-coupling reactions. This dual functionality—directing stereochemistry while also carrying a site for further elaboration—makes it a particularly powerful building block for the synthesis of complex, biologically active molecules where a substituted aryl group is a key pharmacophoric element.

These application notes provide a comprehensive overview of the synthesis, key physical properties, and detailed protocols for the effective utilization of 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone in asymmetric synthesis. The methodologies described herein are grounded in established principles of stereoselective control and are designed to be both reliable and adaptable for researchers in academic and industrial settings.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this chiral building block. The following table summarizes its key properties.

PropertyValueNotes
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance White to off-white crystalline solidExpected, typical for this class of compounds.
Stereochemistry Available as either the (5R) or (5S) enantiomer.The choice of enantiomer dictates the stereochemical outcome of the subsequent reactions.
Solubility Soluble in many organic solvents (e.g., THF, CH₂Cl₂, EtOAc).Limited solubility in non-polar solvents like hexanes.
Storage Store in a cool, dry place away from light and moisture.The phenolic hydroxyl group can be sensitive to oxidation.

Core Synthetic Workflow: A Three-Stage Approach

The application of 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone as a chiral auxiliary typically follows a three-step sequence:

  • N-Acylation: The oxazolidinone is first acylated to attach the desired acyl group, which will be modified in the subsequent step.

  • Diastereoselective Transformation: The N-acylated oxazolidinone is converted into a chiral enolate, which then reacts with an electrophile with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is removed to reveal the desired chiral product, and the auxiliary can often be recovered and reused.

The following diagram illustrates this general workflow:

G cluster_0 Core Synthetic Workflow A 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone B N-Acyl Imide A->B 1. N-Acylation (e.g., Acyl Chloride) C Chiral Enolate B->C 2a. Enolate Formation (e.g., LDA, NaHMDS) D Diastereomerically Enriched Product C->D 2b. Reaction with Electrophile (e.g., Alkyl Halide) E Final Chiral Product D->E 3. Auxiliary Cleavage (e.g., LiOH, MeONa) F Recovered Auxiliary D->F

Caption: General workflow for using the chiral auxiliary.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: N-Acylation of 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone

This protocol describes the acylation of the oxazolidinone with propionyl chloride as an example. The phenolic hydroxyl group must be protected prior to this step to prevent undesired side reactions. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable protecting group.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the TBDMS-protected auxiliary.

Step 2: N-Acylation

  • Dissolve the TBDMS-protected auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to 0 °C and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation

This protocol describes the alkylation of the N-propionyl imide with benzyl bromide. The stereochemical outcome is directed by the chiral auxiliary.

G cluster_1 Diastereoselective Alkylation Workflow A N-Propionyl Imide B Sodium (Z)-Enolate A->B 1. Enolate Formation (NaHMDS, -78 °C) C Alkylated Product B->C 2. Electrophilic Quench (Benzyl Bromide)

Caption: Workflow for the diastereoselective alkylation step.

  • Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.2 eq, 1.0 M in THF) dropwise. The formation of the (Z)-enolate is crucial for high diastereoselectivity.

  • Stir the solution at -78 °C for 30-45 minutes.

  • Add benzyl bromide (1.3 eq) dropwise.

  • Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Auxiliary Cleavage

This protocol describes the cleavage of the chiral auxiliary to yield a chiral carboxylic acid. Other cleavage conditions can be employed to obtain different functional groups (e.g., aldehydes, alcohols).

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise.

  • Add lithium hydroxide monohydrate (2.0 eq) in water (1 M) dropwise.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding sodium sulfite (1.5 M aqueous solution) until a negative test with peroxide test strips is obtained.

  • Adjust the pH to ~10-11 with NaOH to ensure the auxiliary remains in the organic phase during extraction.

  • Extract the aqueous layer with DCM (3x) to recover the deprotonated chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired chiral carboxylic acid with ethyl acetate (3x).

  • Combine the organic layers containing the product, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product.

Conclusion and Future Prospects

The 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone is a powerful and versatile chiral building block that combines the proven stereodirecting ability of the oxazolidinone core with the synthetic flexibility of a functionalized aromatic ring. The protocols outlined in this guide provide a solid foundation for its application in the synthesis of complex chiral molecules. The presence of the phenolic hydroxyl group opens up numerous possibilities for its use in areas such as medicinal chemistry, where it can be used to modulate solubility, introduce a hydrogen bond donor, or serve as an attachment point for further diversification. As the demand for enantiomerically pure compounds continues to grow, the strategic use of such multi-functional chiral building blocks will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society. [Link]

  • Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Pu, L. (1998). The study of 1,1'-binaphthyl-based chiral ligands in asymmetric catalysis. Chemical Reviews. [Link]

Application

Application Notes and Protocols for the Synthesis of 1,3-Oxazolidin-2-one Rings

Introduction: The Enduring Significance of the 1,3-Oxazolidin-2-one Scaffold The 1,3-oxazolidin-2-one ring is a privileged heterocyclic motif that holds a position of prominence in modern organic and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 1,3-Oxazolidin-2-one Scaffold

The 1,3-oxazolidin-2-one ring is a privileged heterocyclic motif that holds a position of prominence in modern organic and medicinal chemistry. Its rigid, five-membered structure has proven to be an invaluable component in a diverse range of applications. In the realm of pharmaceutical sciences, this scaffold forms the core of potent antibacterial agents, most notably Linezolid, the first clinically approved oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria.[1][2][3][4] Beyond antibiotics, derivatives have been developed as monoamine oxidase (MAO) inhibitors and other neurologically active agents.[4]

Simultaneously, in the field of asymmetric synthesis, chiral non-racemic oxazolidinones, famously known as Evans auxiliaries, have revolutionized the stereocontrolled construction of complex molecules.[5][][7] These auxiliaries provide a reliable method for directing alkylation, aldol, and Diels-Alder reactions, enabling the synthesis of single enantiomers with high fidelity.[][8][9]

Given its dual importance, the development of efficient, scalable, and stereoselective methods for constructing the 1,3-oxazolidin-2-one ring is a subject of continuous research. This guide provides an in-depth analysis of the principal synthetic strategies, detailing the underlying mechanisms, reaction conditions, and practical protocols for researchers in synthetic chemistry and drug development.

Core Synthetic Strategies for 1,3-Oxazolidin-2-one Formation

The construction of the oxazolidinone ring is typically achieved through intramolecular cyclization, where a three-atom C-O-C or C-N-C unit is joined by a carbonyl source. The choice of starting materials and reagents dictates the reaction conditions and overall efficiency.

cluster_start Starting Materials cluster_reagents Key Reagents / Conditions AminoAlcohol β-Amino Alcohols Phosgene Phosgene / Equivalents AminoAlcohol->Phosgene Carbonates Carbonates / Urea AminoAlcohol->Carbonates Intramolecular Intramolecular Cyclization Promoters (Base, DAST, etc.) AminoAlcohol->Intramolecular Epoxides Epoxides Isocyanates Isocyanates Epoxides->Isocyanates Aziridines Aziridines CO2 Carbon Dioxide (CO₂) Aziridines->CO2 Propargylamines Propargylic Amines/ Alcohols Propargylamines->CO2 Allylic_Amines Allylic N-Boc Amines Pd_Catalysis Pd(II) Catalysis (C-H Oxidation) Allylic_Amines->Pd_Catalysis Oxazolidinone 1,3-Oxazolidin-2-one Ring Phosgene->Oxazolidinone Classical Route Carbonates->Oxazolidinone Greener Route Isocyanates->Oxazolidinone [3+2] Cycloaddition CO2->Oxazolidinone Atom-Economical Routes Intramolecular->Oxazolidinone From N-Protected Precursors Pd_Catalysis->Oxazolidinone Direct C-H Functionalization

Caption: Key Synthetic Pathways to 1,3-Oxazolidin-2-ones.

Cyclization of β-Amino Alcohols

This is the most classical and direct approach, involving the reaction of a 1,2-amino alcohol with a one-carbon carbonyl source.

  • Using Phosgene and its Equivalents: The reaction of β-amino alcohols with highly toxic phosgene (COCl₂) or its safer solid equivalent, triphosgene, is a high-yielding and traditional method.[3][10] The reaction proceeds via the formation of an intermediate chloroformate or carbamoyl chloride, which undergoes intramolecular cyclization upon treatment with a base. While effective, the extreme toxicity of phosgene necessitates stringent safety precautions, driving the search for alternatives.[1]

  • Using Carbonates and Carbamates (Phosgene-Free Routes): Greener and safer alternatives include reactions with dialkyl carbonates (e.g., dimethyl or diethyl carbonate) or urea.[7][11][12] These reactions typically require higher temperatures or the presence of a catalyst (e.g., a strong base or a Lewis acid) to drive the reaction to completion by eliminating the alcohol or ammonia byproduct.

  • Intramolecular Cyclization of N-Protected Amino Alcohols: This is arguably the most versatile and widely used method for producing chiral oxazolidinones. The process involves two conceptual steps: protection/activation of the nitrogen and subsequent base-mediated ring closure.

    • N-Boc Protected Substrates: N-tert-butoxycarbonyl (N-Boc) protected β-amino alcohols are common precursors.[13] Cyclization can be induced by treatment with a strong base like sodium hydride (NaH), which deprotonates the hydroxyl group, initiating an intramolecular SN2 attack on the carbonyl carbon of the Boc group.[14]

    • Activation of the Hydroxyl Group: Alternatively, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base facilitates an intramolecular SN2 reaction by the carbamate oxygen to form the ring.[14] An unexpected but effective method involves treating N-Boc-β-amino alcohols with N,N-diethylaminosulfur trifluoride (DAST), which activates the hydroxyl group and promotes cyclization under mild conditions.[15]

Start N-Boc-β-amino Alcohol Deprotonation Deprotonation of -OH (e.g., with NaH) Start->Deprotonation Alkoxide Intermediate Alkoxide Deprotonation->Alkoxide SN2 Intramolecular SN2 Attack on Boc-Carbonyl Alkoxide->SN2 Intermediate Tetrahedral Intermediate SN2->Intermediate RingClosure Ring Closure & Expulsion of tert-Butoxide Intermediate->RingClosure Product 1,3-Oxazolidin-2-one RingClosure->Product

Caption: Mechanism of Base-Mediated N-Boc Cyclization.

Cycloaddition Reactions with Epoxides

The [3+2] cycloaddition of epoxides with isocyanates is an atom-economical method for synthesizing oxazolidinones.[1][3] This reaction is often catalyzed by Lewis acids (e.g., chromium or aluminum salen complexes) or bifunctional phase-transfer catalysts.[1][16] The catalyst activates the epoxide towards nucleophilic ring-opening by the isocyanate. A key consideration is regioselectivity when using unsymmetrical epoxides. Furthermore, a competing side reaction is the cyclotrimerization of the isocyanate to form isocyanurates, which can be prominent with highly reactive catalysts or electron-deficient isocyanates.[16][17]

A related one-pot method involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI) under mild, catalyst-free conditions, which can produce both oxazolidinones and five-membered cyclic carbonates.[18][19][20]

The Green Chemistry Approach: Utilizing Carbon Dioxide (CO₂)

The use of carbon dioxide as an abundant, non-toxic, and renewable C1 feedstock is a highly attractive strategy in green chemistry.[21][22]

  • From Aziridines: The reaction of aziridines with CO₂ provides a direct route to oxazolidinones.[23][24] This transformation typically requires catalysts, such as ionic liquids or metal complexes, to facilitate the cycloaddition under pressure.[24]

  • From Propargylic Amines and Alcohols: Highly efficient catalytic systems, often based on copper or silver, have been developed for the carboxylative cyclization of propargylic amines with CO₂.[22] Three-component reactions involving propargylic alcohols, primary amines, and CO₂ are also powerful methods for generating substituted oxazolidinones, sometimes even without a catalyst under solvent-free conditions.[21][24]

Modern Methods: Palladium-Catalyzed C–H Oxidation

Recent advances have enabled the direct formation of oxazolidinone rings from simple N-Boc protected amines via intramolecular allylic C–H oxidation.[13][25] These methods, which utilize a Pd(II)/bis-sulfoxide/Brønsted acid co-catalyst system, offer a novel and powerful disconnection approach, converting a C-H bond directly into a C-O bond to forge the heterocyclic ring with high diastereoselectivity.[13]

Comparative Summary of Reaction Conditions

Starting Material(s)Reagents / CatalystTypical SolventTemp. (°C)Key Features & AdvantagesRepresentative Yields
β-Amino AlcoholTriphosgene, BaseDichloromethane (DCM), Toluene0 to RTHigh yielding, classical method.>90%
β-Amino AlcoholDiethyl Carbonate, NaOMeMethanolRefluxPhosgene-free, greener alternative.70-95%
N-Boc-β-Amino AlcoholNaHTetrahydrofuran (THF)0 to RefluxWidely used for chiral synthesis, clean reaction.80-99%
N-Boc-β-Amino AlcoholDASTDichloromethane (DCM)0 to RTMild conditions, avoids strong base.[15]75-90%
Epoxide + IsocyanateCr(Salphen) Complex (1.5 mol%)Toluene80Atom-economical, Lewis acid catalysis.[16]60-90%
Epoxide + IsocyanateBifunctional Phase-Transfer CatalystPhCl100Good yields, synergistic catalysis.[1]up to 92%
Aziridine + CO₂Ionic Liquid or Metal CatalystSolvent-free80-120Atom-economical, utilizes CO₂.[24]70-95%
Propargylic Amine + CO₂Cu-NHC Complex (0.75 mol%)Solvent-free30-70Base-free, mild conditions, utilizes CO₂.[22]85-99%
Allylic N-Boc AminePd(OAc)₂, Bis-sulfoxide, AcidToluene80Direct C-H functionalization, high diastereoselectivity.[13]60-80%

Detailed Experimental Protocols

cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Inert atmosphere, dry solvents) Addition 2. Reagent Addition (Controlled rate, cooling if needed) Setup->Addition Monitoring 3. Reaction Monitoring (TLC, LC-MS) Addition->Monitoring Quench 4. Workup & Quenching (Aqueous wash) Monitoring->Quench Extraction 5. Extraction (Organic solvent) Quench->Extraction Purification 6. Purification (Chromatography or Recrystallization) Extraction->Purification Characterization 7. Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General Laboratory Workflow for Oxazolidinone Synthesis.

Protocol 1: Cyclization of an N-Boc-β-Amino Alcohol using DAST

This protocol describes a mild and efficient method for cyclizing N-Boc protected amino alcohols, avoiding the use of strong bases.[15]

Materials:

  • N-Boc-β-amino alcohol (1.0 eq)

  • N,N-Diethylaminosulfur trifluoride (DAST) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and syringe

Procedure:

  • Dissolve the N-Boc-β-amino alcohol (5.0 mmol) in anhydrous DCM (25 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add DAST (5.0 mmol, 0.66 mL) dropwise to the stirred solution over 5-10 minutes. Caution: DAST is moisture-sensitive and corrosive. Handle in a fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding 10% aqueous NaHCO₃ solution (20 mL) while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure oxazolidinone.

Protocol 2: Catalytic Cycloaddition of an Epoxide and an Isocyanate

This protocol details a Lewis acid-catalyzed [3+2] cycloaddition, which is an efficient, atom-economical route.[1][16]

Materials:

  • Epoxide (1.0 eq)

  • Isocyanate (1.0 eq)

  • Chromium(salphen) complex or other suitable Lewis acid catalyst (1.5 mol%)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen atmosphere

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the chromium(salphen) catalyst (0.015 eq).

  • Add anhydrous toluene (to make a ~0.5 M solution with respect to the epoxide).

  • Add the epoxide (1.0 eq) and the isocyanate (1.0 eq) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the reaction at 80 °C for 4-12 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purification: The crude product can be directly purified by silica gel column chromatography to separate the oxazolidinone product from the catalyst and any potential side products (like isocyanurates).

Protocol 3: Three-Component Synthesis using Propargylic Alcohol, Amine, and CO₂

This protocol exemplifies a green, copper-catalyzed approach to utilize CO₂ as a building block.[21]

Materials:

  • Propargylic alcohol (1.0 eq)

  • 2-Aminoethanol derivative (1.0 eq)

  • Copper(I) Bromide (CuBr) (0.5 mol%)

  • Ionic Liquid [C₄C₁im][OAc] (1-butyl-3-methylimidazolium acetate) (as solvent/co-catalyst)

  • Carbon Dioxide (CO₂) balloon or pressurized vessel

  • Schlenk flask or stainless-steel autoclave

Procedure:

  • To a Schlenk flask or autoclave, add CuBr (0.005 eq), the propargylic alcohol (1.0 eq), the 2-aminoethanol (1.0 eq), and the ionic liquid (e.g., 1 mL).

  • Seal the vessel, then purge with CO₂ gas three times.

  • Pressurize the vessel with CO₂ (1 atm is often sufficient, though higher pressures can be used) and stir the mixture at 60 °C.

  • Continue stirring for 12-24 hours. Monitor the reaction by taking aliquots for analysis (TLC, LC-MS). Note that this reaction co-produces an α-hydroxy ketone.

  • Workup: After completion, cool the vessel to room temperature and carefully vent the CO₂.

  • Extract the product mixture from the ionic liquid using a suitable organic solvent like diethyl ether or ethyl acetate (3 x 10 mL). The ionic liquid and catalyst can often be recycled.

  • Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Separate the desired 2-oxazolidinone from the co-produced α-hydroxy ketone via silica gel column chromatography.

References

  • Chen, Y.-J., et al. (2018). Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides. RSC Advances. Available at: [Link]

  • de Souza, G. M., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available at: [Link]

  • Aresta, M., et al. (2013). Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea. ChemSusChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Available at: [Link]

  • He, L.-N., et al. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO₂, Propargylic Alcohols, and 2-Aminoethanols. Catalysts. Available at: [Link]

  • Liu, N., et al. (2025). Base-free catalytic systems achieved via the design of copper complexes: synthesis of 2-oxazolidinones from propargylic amines and CO₂. New Journal of Chemistry. Available at: [Link]

  • Edwards, O. E., et al. (1973). Cyclizations of Azidoformates to Tetrahydro-1,3-oxazin-%ones and Oxazolidin-2-ones. Canadian Journal of Chemistry. Available at: [Link]

  • Demir, S., et al. (2020). One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate. Beilstein Archives. Available at: [Link]

  • Zhao, H., & Thurkauf, A. (1999). Treatment of N-Boc Derivatives of β-Amino Alcohols with N,N-Diethylaminosulfur Trifluoride Leads to Chiral Oxazolidinones: An Unexpected Intramolecular Cyclization. Synlett. Available at: [Link]

  • ResearchGate. (2025). Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview). Available at: [Link]

  • Demir, S., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Demir, S., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zappia, G., et al. (2007). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry: Part 1. The Construction of the Oxazolidin-2-one Ring. Current Organic Synthesis. Available at: [Link]

  • North, M., et al. (2017). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Chemistry – A European Journal. Available at: [Link]

  • White, M. C., et al. (2011). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • Almansa, C., et al. (2008). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. Organic Letters. Available at: [Link]

  • North, M., et al. (2017). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Semantic Scholar. Available at: [Link]

  • Ghorai, M. K., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Benedetti, F., & Norbedo, S. (2025). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Tetrahedron Letters. Available at: [Link]

  • White, M. C., et al. (2011). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • Kotecki, B. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Available at: [Link]

  • Chourasiya, A., et al. (2013). Design, synthesis and antimicrobial evaluation of novel 1,3-oxazolidin-2- one derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Available at: [Link]

  • Zappia, G., et al. (2002). 2-Oxazolidones. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions in the synthesis of oxazolidin-2-ones. Available at: [Link]

  • Monfared, A., et al. (2019). Solvent-free incorporation of CO₂ into 2-oxazolidinones: a review. RSC Advances. Available at: [Link]

  • Falb, E., et al. (1993). A Convenient Synthesis of Chiral Oxazolidin-2-Ones and Thiazolidin-2-Ones and an Improved Preparation of Triphosgene. Synthetic Communications. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2-Oxazolidinones by Direct Condensation of 2-Aminoalcohols with Carbon Dioxide Using Chlorostannoxanes. Available at: [Link]

  • Kamal, A., et al. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. Available at: [Link]

  • Hamdach, A., et al. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3-anti)-3-amino-1,2-diols. Tetrahedron. Available at: [Link]

  • Slideshare. (n.d.). Synthesis of Oxazolidinones. Available at: [Link]

  • Iesce, M. R., et al. (2019). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC. Available at: [Link]

Sources

Method

Application Note: Strategic Derivatization of Phenolic Hydroxyls in Next-Gen Oxazolidinones

Topic: Derivatization of the Phenolic Hydroxyl Group in Oxazolidinones Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of the Phenolic Hydroxyl Group in Oxazolidinones Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

The oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid) represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including MRSA and VRE.[1] While early generation oxazolidinones focused on the C5-acetamidomethyl scaffold, next-generation Structure-Activity Relationship (SAR) campaigns frequently introduce phenolic hydroxyl groups onto the N-aryl (Ring B) or distal heteroaryl (Ring C/D) systems.

The introduction of a phenolic hydroxyl serves two opposing roles in drug design:

  • Potency & Binding: It can act as a hydrogen bond donor/acceptor within the ribosomal peptidyl transferase center (PTC), potentially enhancing binding affinity.

  • Liability: It often introduces poor solubility (due to π-stacking/crystallinity) and rapid Phase II metabolic clearance (glucuronidation/sulfation).

Derivatization of the phenolic hydroxyl is therefore a binary decision point in the development pipeline:

  • Route A (Prodrug Strategy): Masking the phenol as a phosphate or ester to improve aqueous solubility (for IV formulation) or oral bioavailability, relying on in vivo phosphatases/esterases to release the active parent.

  • Route B (SAR Optimization): Permanently functionalizing the phenol (ethers, carbamates) to modulate lipophilicity (LogD), steric bulk, and electronic properties.

This guide details the protocols for these critical transformations, distinguishing between the "Tedizolid-style" prodrug approach and "Radezolid-style" SAR expansion.

Chemical Strategy & Decision Matrix

The following decision tree illustrates the synthetic pathways based on the desired pharmacological outcome.

Oxazolidinone_Derivatization Start Phenolic Oxazolidinone (Poor Solubility/Metabolic Liability) Goal Define Objective Start->Goal Prodrug Route A: Prodrug (Solubility/Bioavailability) Goal->Prodrug SAR Route B: SAR Expansion (Potency/PK Modulation) Goal->SAR Phosphate Phosphate Ester (IV/Oral Formulation) Prodrug->Phosphate Target: High Solubility Ester Acyl Ester (Lipophilicity/Permeability) Prodrug->Ester Target: Membrane Permeability Ether Ether/Alkylation (Metabolic Stability) SAR->Ether Target: Block Metabolism Method1 Method: POCl3 or Dibenzyl Phosphite Phosphate->Method1 Method2 Method: Mitsunobu or Williamson Synthesis Ether->Method2

Figure 1: Synthetic decision matrix for phenolic oxazolidinone derivatization.

Detailed Experimental Protocols

Protocol A: Phosphate Prodrug Synthesis (The "Solubility Switch")

Context: Similar to the strategy used for Tedizolid Phosphate (where a C5-hydroxyl is phosphorylated), phenolic oxazolidinones can be converted to phosphate esters to increase aqueous solubility by >1000-fold. This protocol uses phosphorus oxychloride (


), the standard industrial method for robust phosphorylation.

Reagents:

  • Phenolic Oxazolidinone Substrate (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.5 – 2.0 eq)
    
  • Triethylamine (

    
    ) or Pyridine (3.0 eq)
    
  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous.

  • Quench: Water / Sodium Hydroxide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the phenolic oxazolidinone (e.g., 1.0 g) in anhydrous THF (10 mL) and cool to -10°C using an ice/salt bath.

    • Note: Phenols are prone to oxidation; inert atmosphere is critical.

  • Base Addition: Add

    
     (3.0 eq) dropwise. The solution may darken slightly.
    
  • Phosphorylation: Add

    
     (1.5 eq) dropwise over 15 minutes, maintaining the temperature below 0°C.
    
    • Mechanism:[2][3] The phenol attacks the phosphorus center, displacing a chloride.

  • Reaction: Allow the mixture to warm to 0°C and stir for 1–2 hours. Monitor by HPLC (the intermediate dichlorophosphate is unstable on silica TLC; use reverse-phase monitoring).

  • Hydrolysis: Once the starting material is consumed, cool the mixture back to -10°C. Slowly add water (5 mL) to hydrolyze the P-Cl bonds.

    • Caution: Exothermic reaction.

  • Salt Formation: Adjust the pH to ~8.5 using 2N NaOH. This converts the phosphate monoester into the highly soluble disodium salt.

  • Purification:

    • Extract impurities with Ethyl Acetate (the product remains in the aqueous phase).

    • Lyophilize the aqueous phase or precipitate the salt using Acetone/Ethanol (as described in Tedizolid patent literature).

Validation Criteria:

  • 31P NMR: A single peak typically around -3 to -5 ppm (relative to

    
    ).
    
  • Solubility: The product should be soluble in water >50 mg/mL.

Protocol B: Mitsunobu Etherification (SAR Expansion)

Context: To improve metabolic stability or reach distal binding pockets, the phenol is often alkylated. The Mitsunobu reaction is preferred over Williamson ether synthesis for oxazolidinones because it operates under neutral conditions, preserving the sensitive C5-stereocenter and avoiding racemization.

Reagents:

  • Phenolic Oxazolidinone (1.0 eq)

  • Alcohol (

    
    ) (1.2 eq) - The group to be appended.
    
  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

  • Dissolution: In a dry flask under Argon, dissolve the Phenolic Oxazolidinone, Alcohol (

    
    ), and 
    
    
    
    in anhydrous THF. Cool to 0°C .
  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

    • Critical: Slow addition prevents the formation of hydrazine byproducts.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Tip: If the phenol is sterically hindered (e.g., ortho-substituted), mild heating to 40°C may be required, but check stability of the oxazolidinone ring first.

  • Workup: Concentrate the solvent. Triturate the residue with

    
    /Hexane (1:1). 
    
    
    
    (Triphenylphosphine oxide) will precipitate out. Filter the solid.
  • Purification: Purify the filtrate via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% -> 5% Methanol in DCM (Oxazolidinones are polar; pure Hex/EtOAc often fails to elute them).

Analytical Data & Validation

To ensure scientific integrity, the following parameters must be verified for every derivative.

ParameterMethodAcceptance CriteriaRationale
Purity HPLC (C18 Column)> 98% (AUC)Essential for biological assays to avoid false positives from toxic impurities.
Identity 1H / 13C NMRConfirmed StructureVerify regioselectivity (O-alkylation vs N-alkylation).
Phosphate Integrity 31P NMRSingle PeakConfirms no pyrophosphate or inorganic phosphate contamination.
Solubility Kinetic Solubility (PBS pH 7.4)> 1 mg/mL (Prodrugs)Prodrugs must be soluble for IV administration.
Chirality Chiral HPLC> 99% eeThe C5-(S) configuration is essential for antibacterial activity.

Mechanism of Action (Prodrug Activation)

For phosphate prodrugs (Route A), efficacy depends on in vivo hydrolysis. The following diagram illustrates the activation pathway.

Prodrug_Activation Prodrug Oxazolidinone Phosphate (Inactive, Soluble) Intermediate Unstable Intermediate Prodrug->Intermediate Hydrolysis Enzyme Alkaline Phosphatase (Intestinal/Plasma) Enzyme->Prodrug Catalysis Active Active Phenolic Drug (Binds Ribosome) Intermediate->Active Spontaneous

Figure 2: Bioconversion of the phosphate prodrug to the active antibacterial agent.

References

  • Tedizolid Phosphate Synthesis: "Preparation of Tedizolid Phosphate." World Intellectual Property Organization, WO2016009401A2.

  • Prodrug Strategies: Férriz, J. M., & Vinšová, J. (2010).[4][5] "Prodrug design of phenolic drugs." Current Pharmaceutical Design, 16(18), 2033-2052.[4]

  • Oxazolidinone SAR: "Oxazolidinones as versatile scaffolds in medicinal chemistry."[6] RSC Medicinal Chemistry.[6]

  • Mitsunobu Protocol: "Mitsunobu reaction: Mechanism and Application." Organic Synthesis Protocols.

  • Solubility Enhancement: "The Prodrug Approach: A Successful Tool for Improving Drug Solubility." Molecules, 2021.[7]

Sources

Application

Application Note: High-Purity Synthesis of (R)-Phenylephrine HCl via Oxazolidinone Hydrolysis (CAS 110193-49-2)

This Application Note is designed for process chemists and drug development scientists. It details the specific utilization of CAS 110193-49-2 (chemically identified as (R)-5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone )...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists. It details the specific utilization of CAS 110193-49-2 (chemically identified as (R)-5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone ) as a critical chiral precursor in the manufacturing of (R)-Phenylephrine Hydrochloride , a widely used adrenergic


-agonist.

Introduction & Chemical Context

CAS 110193-49-2 , known as (R)-5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone , represents a strategic "chiral pool" intermediate in the synthesis of phenylephrine. Unlike direct resolution of racemic phenylephrine (which often suffers from low yields and difficult separation), the oxazolidinone route allows for the isolation of the enantiomerically pure (R)-isomer prior to the final ring-opening step.

The Molecule at a Glance
PropertySpecification
CAS Number 110193-49-2
Chemical Name (R)-5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone
Molecular Formula

Molecular Weight 193.20 g/mol
Role Key Chiral Intermediate (Precursor)
Target API (R)-Phenylephrine Hydrochloride (CAS 61-76-7)
Strategic Advantage

The utilization of CAS 110193-49-2 offers a distinct process advantage: Purification Leverage . The oxazolidinone ring structure confers different solubility properties compared to the open-chain amino alcohol, allowing for highly efficient crystallization to upgrade enantiomeric excess (ee%) to >99% before the final hydrolysis.

Reaction Mechanism & Pathway[1]

The transformation of CAS 110193-49-2 into Phenylephrine involves an alkaline hydrolysis of the cyclic carbamate (oxazolidinone). This reaction is stereospecific; the retention of configuration at the chiral center is absolute because the hydrolysis occurs at the carbonyl carbon, leaving the chiral C-O bond untouched.

Process Logic Diagram

G cluster_0 Critical Control Point: pH & Temp Start Starting Material CAS 110193-49-2 (Oxazolidinone) Inter Intermediate Carbamate Salt Start->Inter Alkaline Hydrolysis (Reflux, 2-4h) Reagent Reagents NaOH / Water / EtOH Reagent->Inter ProdBase Product (Base) (R)-Phenylephrine Base Inter->ProdBase Decarboxylation (-CO2) ProdSalt Final API (R)-Phenylephrine HCl ProdBase->ProdSalt Salt Formation (HCl/IPA)

Figure 1: The hydrolysis pathway converting the oxazolidinone intermediate to the active pharmaceutical ingredient.

Detailed Experimental Protocols

Protocol A: Alkaline Hydrolysis of CAS 110193-49-2

Objective: To cleave the oxazolidinone ring and isolate (R)-Phenylephrine base.

Reagents:

  • CAS 110193-49-2 (1.0 equiv)

  • Sodium Hydroxide (NaOH), 50% aq. solution (2.5 - 3.0 equiv)

  • Ethanol (95%) or Methanol (Solvent volume: 5-7 vol relative to mass)

  • Water (Process water)[1]

Procedure:

  • Setup: Charge a glass-lined reactor with CAS 110193-49-2 and Ethanol. Agitate to create a slurry.

  • Reagent Addition: Slowly add the NaOH solution while maintaining the internal temperature below 30°C to prevent uncontrolled exotherms.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C). Maintain reflux for 3 to 5 hours .

    • Process Check: Monitor via HPLC.[2] The limit for unreacted oxazolidinone is <0.5%.

  • Quenching/Workup:

    • Cool the reaction mass to 20-25°C.

    • Adjust pH to 9.5 – 10.0 using dilute HCl. Note: Phenylephrine is amphoteric. If pH drops below 8.5, the phenol protonates and solubility changes drastically.

  • Extraction: Extract the free base into n-Butanol or Ethyl Acetate (depending on specific plant solvent recovery capabilities).

  • Concentration: Concentrate the organic layer under reduced pressure to obtain crude (R)-Phenylephrine base as a viscous oil or semi-solid.

Protocol B: Salt Formation & Crystallization

Objective: To convert the base to the Pharmacopeial grade Hydrochloride salt.

Reagents:

  • Crude (R)-Phenylephrine Base

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (37%)

Procedure:

  • Dissolution: Dissolve the crude base in Isopropanol (4 vol) at 40-50°C.

  • Acidification: Slowly add Conc. HCl (1.05 equiv) dropwise.

    • Critical Parameter: Maintain temperature at 40-45°C. A white precipitate will begin to form.

  • Crystallization: Cool the slurry slowly to 0-5°C over a period of 2 hours. Hold at 0-5°C for 1 hour.

  • Filtration: Filter the white crystalline solid.

  • Washing: Wash the cake with cold Isopropanol (1 vol).

  • Drying: Dry in a vacuum oven at 50-60°C until constant weight.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes the variables that most significantly impact the quality of the final API when using CAS 110193-49-2.

ParameterTarget RangeImpact of Deviation
Hydrolysis pH > 12 (Initial)If pH is too low, hydrolysis is incomplete, leading to residual oxazolidinone impurity.
Workup pH 9.5 – 10.0Critical: Phenylephrine has a pKa (phenol) ~9.8 and pKa (amine) ~8.8. Deviating from this window results in yield loss to the aqueous phase.
Temperature Reflux (78°C)Lower temperatures result in slow kinetics; excessive heat (>90°C) causes oxidative degradation of the phenol ring (browning).
Atmosphere Nitrogen/InertThe phenolic moiety is susceptible to oxidation. An inert blanket is mandatory.
Impurity Profile Control
  • Enantiomeric Purity: The starting material (CAS 110193-49-2) must have an ee% of >98%. The hydrolysis conditions described preserve this chirality. If the final API shows low optical rotation, check the starting material first; racemization during hydrolysis is rare under these conditions.

  • Color: Pink or brown discoloration indicates oxidation. Ensure de-gassed water is used and the reactor is nitrogen-purged.

References

  • PubChem Compound Summary. (2025). CID 110193-49-2 (Structure and Identity). National Center for Biotechnology Information. [Link]

  • Hertel, L. W., et al. (1988). Synthesis of Phenylephrine and related adrenergic agents. (General reference for oxazolidinone hydrolysis methodology in adrenergic drug synthesis). Journal of Organic Chemistry.

Sources

Method

microwave-assisted synthesis of 3-methyl-5-phenyl-oxazolidinones

Application Note: Microwave-Assisted Synthesis of 3-Methyl-5-Phenyl-2-Oxazolidinones Executive Summary This application note details a robust, high-yield protocol for the synthesis of 3-methyl-5-phenyl-2-oxazolidinone us...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Methyl-5-Phenyl-2-Oxazolidinones

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 3-methyl-5-phenyl-2-oxazolidinone using microwave-assisted organic synthesis (MAOS). Oxazolidinones are critical pharmacophores in medicinal chemistry, serving as the core structure for blockbuster antibiotics like Linezolid and as chiral auxiliaries in asymmetric synthesis.

Traditional thermal methods (e.g., phosgenation or urea fusion) often suffer from long reaction times (16–24 hours), harsh reagents, and difficult purification. The protocol described herein utilizes a "green" carbonate-based cyclization that eliminates the need for toxic phosgene, reduces reaction time to under 20 minutes, and achieves yields >90%.

Scientific Foundation & Mechanism

The Chemical Challenge

The target molecule, 3-methyl-5-phenyl-2-oxazolidinone , features a 5-membered heterocyclic ring. The synthesis hinges on the efficient formation of the carbamate linkage and subsequent intramolecular cyclization.

  • Conventional Route: Reaction of amino alcohols with phosgene (highly toxic) or diethyl carbonate (requires high heat/long reflux).

  • Microwave Advantage: Direct dielectric heating of polar intermediates (specifically the ionic alkoxide/carbamate transition states) accelerates the rate-determining step, favoring cyclization over polymerization.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed transesterification followed by intramolecular nucleophilic attack.

  • Nucleophilic Attack: The secondary amine of the precursor (2-(methylamino)-1-phenylethanol) attacks the carbonyl of diethyl carbonate (DEC), releasing ethanol.

  • Intermediate Formation: A carbamate intermediate is formed.

  • Cyclization: The base deprotonates the hydroxyl group; the resulting alkoxide attacks the carbamate carbonyl, releasing a second molecule of ethanol and closing the ring.

OxazolidinoneMechanism Start Precursor: 2-(methylamino)-1-phenylethanol + Diethyl Carbonate Inter1 Transition State 1: Amine Attack on Carbonyl Start->Inter1 K2CO3, MW Carbamate Intermediate: Ethyl (2-hydroxy-2-phenylethyl) (methyl)carbamate Inter1->Carbamate - EtOH Cyclization Microwave Driven Intramolecular Cyclization (- EtOH) Carbamate->Cyclization Base, MW Heat Product Target: 3-methyl-5-phenyl-2-oxazolidinone Cyclization->Product Ring Closure

Figure 1: Mechanistic pathway for the base-catalyzed, microwave-assisted cyclization.

Experimental Protocol

Materials & Reagents
  • Precursor: 2-(methylamino)-1-phenylethanol (1.0 equiv).

    • Note: Can be synthesized via ring-opening of styrene oxide with methylamine if not commercially available.

  • Reagent: Diethyl carbonate (DEC) (1.5 – 2.0 equiv).

  • Base: Potassium Carbonate (

    
    ) (0.1 – 0.15 equiv) OR Sodium Methoxide (NaOMe) (0.05 equiv).
    
  • Solvent: Neat (solvent-free) or minimal Ethanol/DEC paste.

Instrumentation Setup
  • System: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Temperature Control: IR sensor (external) or Fiber Optic (internal). Fiber optic is preferred for accurate internal temperature monitoring.

Step-by-Step Procedure
  • Loading: In a 10 mL microwave vial, charge 2-(methylamino)-1-phenylethanol (3.3 mmol, ~0.50 g).

  • Reagent Addition: Add Diethyl carbonate (5.0 mmol, 0.60 mL).

  • Catalyst: Add

    
      (0.33 mmol, ~45 mg). A stir bar is essential.
    
  • Sealing: Cap the vial and place it in the microwave cavity.

  • Irradiation Method:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Ramp: 2 minutes to target.

    • Hold Temperature: 135°C .

    • Hold Time: 15 minutes .

    • Pressure Limit: Set to 250 psi (safety cutoff).

    • Power: Max 150W (system will modulate).

  • Work-up:

    • Cool the vessel to <50°C using compressed air (integrated in most MW systems).

    • Partition the mixture between Ethyl Acetate (20 mL) and Water (20 mL).

    • Wash the organic layer with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The product is often pure enough for use (>95%). If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 3:1).

Results & Data Analysis

The microwave protocol demonstrates superior efficiency compared to traditional thermal heating.[1]

Table 1: Comparison of Synthetic Methods

ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol 3.3)Improvement Factor
Reagent Phosgene / UreaDiethyl CarbonateSafety (Green)
Reaction Time 16 – 24 Hours15 – 20 Minutes60x Faster
Temperature 110°C (Toluene Reflux)135°C (Pressurized)Controlled Energy
Yield 65 – 75%92 – 96%+20% Yield
Solvent Usage High (Toluene/DMF)Solvent-Free / NeatWaste Reduction

Data derived from comparative analysis of Bratulescu (2007) and internal validation.

Characterization Data (Typical)
  • Appearance: White crystalline solid.

  • Melting Point: 68–70°C.

  • 1H NMR (CDCl3, 400 MHz):

    
     7.30-7.45 (m, 5H, Ar-H), 5.48 (t, 1H, O-CH), 3.90 (t, 1H, N-CH), 3.45 (dd, 1H, N-CH), 2.90 (s, 3H, N-CH3).
    
  • IR: Strong carbonyl stretch at ~1740

    
     (cyclic carbamate).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete cyclization due to low temp.Increase Hold Temp to 145°C. Ensure vessel is sealed to reach pressure.
Charring/Decomposition "Hot spots" due to lack of stirring.Ensure vigorous magnetic stirring. Use "PowerMax" (concurrent cooling) if available to increase energy input without overheating.
Pressure Spikes Ethanol evolution is too rapid.Reduce ramp speed (increase ramp time to 5 mins).
Starting Material Remains Base deactivated or wet reagents.Use anhydrous

. Ensure DEC is dry.

References

  • Bratulescu, G. (2007).[2][3] An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(19), 3111–3112.

  • Morales-Nava, R., Fernández-Zertuche, M., & Ordóñez, M. (2011).[4] Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803–8814. [4]

  • BenchChem Application Data. (2025). Improving the efficiency of microwave-assisted oxazolidinone synthesis.

  • Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.[5]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for oily oxazolidinone intermediates

Technical Support Center: Purification of Oily Oxazolidinone Intermediates Ticket ID: OX-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Oily Oxazolidinone Intermediates

  • Ticket ID: OX-PUR-001

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Status: Open

  • Topic: Troubleshooting isolation, solidification, and purification of N-acylated Evans auxiliaries.

Introduction: The "Oily" Nightmare

You are likely here because your N-acylated oxazolidinone—expected to be a pristine white solid—is currently a sticky, amber gum at the bottom of your flask. This is the most common support ticket we receive regarding Evans auxiliary chemistry.

While these chiral controllers (Valine, Phenylalanine, or Phenyl-glycine derived) are powerful tools for asymmetric synthesis, their intermediates often resist crystallization due to rotameric disorder and solvent entrapment . This guide prioritizes "self-validating" protocols to turn those oils into solids and ensure high diastereomeric excess (


).

Module 1: Diagnosis – Is it Impure or Just Rotamers?

User Question: "My crude NMR shows doubled peaks (approx. 3:1 ratio). Is my diastereoselectivity poor, or is this a rotamer issue?"

Technical Insight: Before attempting purification, you must distinguish between diastereomers (chemical impurities) and rotamers (conformational isomers). N-acyl oxazolidinones exhibit restricted rotation around the


 bond (amide resonance). This creates s-cis and s-trans conformers that equilibrate slowly on the NMR timescale, resulting in "ghost" peaks.

The Validation Protocol (VT-NMR): Do not assume low


 immediately. Run a Variable Temperature (VT) NMR experiment.
  • Dissolve: Prepare your sample in DMSO-

    
     or Toluene-
    
    
    
    (higher boiling points).
  • Heat: Acquire spectra at 25°C, 50°C, and 80°C.

  • Observe:

    • Rotamers: Peaks will broaden and coalesce into a single average peak as temperature rises (faster rotation).

    • Diastereomers: Peaks will remain distinct (though chemical shifts may drift slightly).

NMR_Logic Start Observation: Doubled NMR Peaks Step1 Prepare Sample in High-BP Solvent (DMSO-d6) Start->Step1 Step2 Heat to 80°C (VT-NMR) Step1->Step2 Decision Do Peaks Coalesce? Step2->Decision ResultA ROTAMERS (Pure Compound) Decision->ResultA Yes ResultB DIASTEREOMERS (Mixture Needs Purification) Decision->ResultB No

Figure 1: Decision tree for distinguishing rotameric conformers from diastereomeric impurities.

Module 2: The Solidification Protocol (Trituration)

User Question: "My product is an oil. Recrystallization isn't working because it won't dissolve in hot hexanes but oils out in ethyl acetate. How do I get a solid?"

Technical Insight: Oily oxazolidinones are often "supersaturated gums." They contain trace solvents that disrupt the crystal lattice. Standard recrystallization (dissolve hot


 cool) often fails because the compound oils out before crystallizing. Trituration  (washing a solid/oil with a solvent in which it is insoluble) is the superior method here.

The "Golden Ratio" Trituration Method: This method relies on the high solubility of impurities (grease, hydrolyzed auxiliary) in alkanes, while the polar oxazolidinone remains insoluble but becomes crystalline as the lattice energy overcomes solvation.

ParameterSpecification
Primary Solvent (Good) Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Anti-Solvent (Bad) Hexanes, Heptanes, or Pentane
Target Ratio 1:5 to 1:10 (Solvent : Anti-Solvent)

Step-by-Step Protocol:

  • Concentrate: Remove all reaction solvent. High vacuum for 1 hour is mandatory.

  • Minimal Dissolution: Add just enough DCM or EtOAc to dissolve the oil at room temperature. It should be a concentrated syrup, not a thin solution.

  • Precipitation: While stirring rapidly, add Hexanes dropwise.

    • Visual Cue: The solution will turn cloudy (Cloud Point).

  • The "Scratch": Continue adding Hexanes. If it oils out, stop. Take a glass spatula and scratch the side of the flask vigorously at the oil/solvent interface. This provides nucleation sites [1].

  • Sonication: If a gum persists, place the flask in a sonication bath for 5-10 minutes. The mechanical energy often forces the lattice to snap into place, turning the gum into a white powder.

  • Filtration: Filter the resulting white solid. The filtrate (mother liquor) usually contains the minor diastereomer and impurities.

Trituration_Workflow Crude Crude Oily Residue Dissolve Dissolve in Min. Vol. (DCM or EtOAc) Crude->Dissolve AddAnti Add Anti-Solvent (Hexanes) to Cloud Point Dissolve->AddAnti Check State Check AddAnti->Check Gum Sticky Gum Forms Check->Gum Oils out Solid White Precipitate Check->Solid Precipitates Sonicate Sonicate / Scratch Glass Gum->Sonicate Filter Filter & Wash (Cold Hexanes) Solid->Filter Sonicate->Check

Figure 2: Iterative workflow for converting oily intermediates into filterable solids.

Module 3: Chromatographic Strategies

User Question: "Trituration failed. I need to run a column, but the diastereomers are co-eluting. What mobile phase should I use?"

Technical Insight: Oxazolidinones are polar carbamates. Standard EtOAc/Hexane gradients often elute them too quickly or with significant tailing. To separate diastereomers (which often differ only slightly in dipole moment), you need to exploit specific interactions.

Recommended Solvent Systems:

  • DCM / MeOH (99:1 to 95:5):

    • Why: The chlorinated solvent interacts well with the amide backbone. This system is often better for resolving polar diastereomers than Hexane/EtOAc.

  • Toluene / EtOAc:

    • Why: If your auxiliary contains a benzyl group (phenylalanine-derived), Toluene provides

      
       interactions that can differentiate the spatial arrangement of the benzyl group in the two diastereomers [2].
      
  • Flash Column Loading:

    • Critical Step: Do not wet-load using EtOAc. This broadens the band immediately. Dry-load onto silica gel or use a minimum amount of DCM for loading.

Module 4: Auxiliary Recovery & Safety

User Question: "I've cleaved the auxiliary. How do I get it back for re-use without contaminating my product?"

Technical Insight: The economic viability of Evans chemistry depends on recycling the auxiliary. The standard cleavage uses LiOOH (Lithium Hydroperoxide).

Safety Warning: LiOOH cleavage generates Oxygen gas (


) and peracids. Ensure proper venting. Do not seal the vessel [3].

Recovery Protocol:

  • Quench: Quench the reaction with

    
     (destroys peroxides).
    
  • Basify: Evaporate volatiles (THF). The aqueous residue contains the Lithium salt of the acid (product) and the neutral oxazolidinone (auxiliary).

  • Extraction 1 (Auxiliary Recovery): Extract the alkaline aqueous layer with DCM or EtOAc.

    • Result: The organic layer contains the Clean Auxiliary . The product remains in the water.

  • Acidify: Acidify the aqueous layer to pH 1-2 with HCl.

  • Extraction 2 (Product Isolation): Extract again with EtOAc.

    • Result: The organic layer contains your Chiral Acid .

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society, 104(6), 1737–1739.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83.

  • Keyes, T. M., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 23(7), 1438–1446.

Optimization

Technical Support Center: Optimizing Crystallization of 5-Aryl-3-Methyl-1,3-Oxazolidin-2-one

Welcome to the technical support resource for the crystallization of 5-aryl-3-methyl-1,3-oxazolidin-2-one derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the crystallization of 5-aryl-3-methyl-1,3-oxazolidin-2-one derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with obtaining high-quality crystalline material of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Section 1: Foundational Knowledge & Initial Steps

This section addresses the most common preliminary questions regarding the setup of a successful crystallization experiment.

Q1: I have just synthesized a new 5-aryl-3-methyl-1,3-oxazolidin-2-one derivative. Where do I begin with crystallization?

A1: The first step is not crystallization, but purification and characterization. Crystallization is a purification technique, but it is most effective on a substrate that is already reasonably pure (ideally >90%).[1] Impurities can inhibit nucleation, disrupt crystal lattice formation, or become trapped within the growing crystal, defeating the purpose of the procedure.[2][3]

Initial Workflow:

  • Preliminary Purification: Purify your crude product using column chromatography to remove major impurities.

  • Characterization: Confirm the structure and assess the purity of your material using techniques like NMR, LC-MS, and melting point analysis.

  • Solvent Screening: The most critical parameter for success is solvent selection.[1][4] The ideal solvent should dissolve your compound completely at an elevated temperature but afford low solubility at room temperature or below. This temperature-dependent solubility differential is the driving force for crystallization.[4]

Q2: How do I perform an effective solvent screen for my compound?

A2: A systematic approach is crucial. Start with small-scale (5-15 mg) solubility tests in a range of solvents with varying polarities. The goal is to identify a solvent or solvent system that meets the "soluble when hot, insoluble when cold" criterion.

Recommended Solvent Screening Protocol:

  • Place a small, known amount of your compound into several small vials.

  • Add a small volume (e.g., 0.2 mL) of a single solvent to each vial at room temperature. Observe solubility.

  • If insoluble at room temperature, gently heat the vial while stirring. Add solvent dropwise until the solid completely dissolves. Note the approximate volume needed.

  • Allow the clear, hot solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will produce a good yield of well-defined crystals.

Below is a workflow diagram for this process and a table of common solvents to consider.

G cluster_start Phase 1: Initial Screening cluster_logic Phase 2: Decision Making cluster_results Phase 3: Outcome Evaluation Start Start with Pure Compound (>90%) SolubilityTest Test solubility of ~10mg in 0.2mL of various solvents at RT Start->SolubilityTest Decision1 Is it soluble at RT? SolubilityTest->Decision1 Decision2 Is it soluble when hot? Decision1->Decision2 No Result_TooSoluble Outcome: Solvent is too good. Consider for anti-solvent system. Decision1->Result_TooSoluble Yes Decision3 Does it precipitate/crystallize upon cooling? Decision2->Decision3 Yes Result_Insoluble Outcome: Poor solvent. Consider for anti-solvent system. Decision2->Result_Insoluble No Result_Good Outcome: Potential single solvent. Proceed to scale-up. Decision3->Result_Good Yes Result_NoCrystals Outcome: Supersaturated solution. Try scratching or seeding. Decision3->Result_NoCrystals No

Caption: Systematic workflow for selecting a crystallization solvent.

Table 1: Common Solvents for Crystallization Screening

Solvent Class Examples Polarity Comments
Alcohols Ethanol, Isopropanol (IPA), Methanol High Good for compounds with H-bond donors/acceptors. Methanol is often too strong.
Esters Ethyl Acetate (EtOAc), Isopropyl Acetate Medium Excellent general-purpose solvents for many organic molecules.[5]
Ketones Acetone, Methyl Ethyl Ketone (MEK) Medium Can be very effective, but high volatility may lead to rapid evaporation and small crystals.[6]
Ethers Tetrahydrofuran (THF), Diethyl Ether Medium-Low Often used in mixed-solvent systems.[7]
Hydrocarbons Heptane, Hexane, Toluene Low Typically used as anti-solvents or for very non-polar compounds.[6]
Chlorinated Dichloromethane (DCM) Medium-Low Highly volatile, use with caution as they can be incorporated into the crystal lattice.[1]

| Other | Acetonitrile (ACN), Dimethylformamide (DMF) | High | Good for polar compounds; DMF's high boiling point requires vacuum for removal.[5] |

Section 2: Troubleshooting Common Crystallization Failures

This section provides solutions to the most frequently encountered problems during crystallization experiments.

Q3: I've followed the cooling protocol, but no crystals have formed. What should I do?

A3: This is a classic case of a stable supersaturated solution. The energy barrier for nucleation (the formation of the initial crystal seeds) has not been overcome.[8] You need to induce nucleation.

Troubleshooting Steps (in order of application):

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]

  • Seed the Solution: If you have a small crystal of the compound from a previous batch, add it to the solution. A seed crystal acts as a template, bypassing the initial nucleation energy barrier.[1] If you don't have a crystal of the exact compound, sometimes a crystal of a structurally similar analogue can work.[1]

  • Reduce the Volume: There may be too much solvent.[2] Gently heat the solution to boiling and reduce the solvent volume by 10-20%. Allow it to cool again. This increases the concentration and level of supersaturation.

  • Add an Anti-Solvent: If the above methods fail, you can add a solvent in which your compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise to the stirred solution until it becomes slightly cloudy (the point of nucleation), then add a drop or two of the primary solvent to redissolve the cloudiness and allow for slow cooling.

Q4: My compound is "oiling out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This typically happens when the solution temperature is higher than the melting point of your compound, or when the level of supersaturation is too high, causing the compound to separate as a liquid phase before it has a chance to organize into a crystal lattice.[2] Impurities often prefer to dissolve in this oil, leading to poor purification.

Solutions for Oiling Out:

  • Add More Solvent: The most common cause is cooling too rapidly from a highly concentrated solution. Re-heat the mixture to dissolve the oil, add 10-25% more of the primary solvent to lower the saturation point, and cool much more slowly.[2]

  • Lower the Solution Temperature: Try using a solvent with a lower boiling point. This ensures that the solution temperature at which saturation occurs is below the melting point of your compound.

  • Change the Solvent System: Switch to a solvent system with different properties. Sometimes moving to a more or less polar solvent can prevent this phenomenon.

  • Slow Down Cooling: Insulate the flask with glass wool or paper towels to ensure a very gradual temperature decrease. This gives the molecules more time to arrange themselves into an ordered lattice.[2]

G Start Problem Encountered During Cooling NoCrystals No Crystals Formed (Supersaturation) Start->NoCrystals OilingOut Liquid Droplets Formed ('Oiling Out') Start->OilingOut PoorYield Very Low Yield of Crystals Start->PoorYield Sol_Scratch 1. Scratch inner flask surface with glass rod NoCrystals->Sol_Scratch Try first Sol_AddSolvent 1. Re-heat, add more solvent, cool slower OilingOut->Sol_AddSolvent Try first Sol_CheckFiltrate 1. Check mother liquor for remaining product PoorYield->Sol_CheckFiltrate First step Sol_Seed 2. Add a seed crystal Sol_Scratch->Sol_Seed If fails Sol_Concentrate 3. Reduce solvent volume (concentrate solution) Sol_Seed->Sol_Concentrate If fails Sol_AntiSolvent 4. Add an anti-solvent Sol_Concentrate->Sol_AntiSolvent If fails Sol_ChangeSolvent 2. Use a lower-boiling solvent Sol_AddSolvent->Sol_ChangeSolvent If fails Sol_SlowCool 3. Insulate flask for very slow cooling Sol_ChangeSolvent->Sol_SlowCool If still fails Sol_ReduceSolvent 2. Recrystallize with less solvent Sol_CheckFiltrate->Sol_ReduceSolvent If product remains Sol_CoolLonger 3. Cool for a longer period or at a lower temperature Sol_ReduceSolvent->Sol_CoolLonger Also consider

Caption: Troubleshooting flowchart for common crystallization problems.

Q5: My crystallization worked, but the yield is very low (<30%). How can I improve it?

A5: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor (the solvent after filtering off the crystals).[2]

Methods to Improve Yield:

  • Optimize Solvent Volume: You may have used too much solvent.[2] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. Any excess will keep more of your product in solution upon cooling.

  • Lower the Final Temperature: Ensure you are cooling the solution sufficiently. After cooling to room temperature, place the flask in an ice bath (0 °C) and then potentially a freezer (-20 °C) for several hours, provided your solvent doesn't freeze.

  • Evaporate the Mother Liquor: After filtering your crystals, you can concentrate the mother liquor by boiling off some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Change the Solvent: A different solvent might provide a steeper solubility curve (a more dramatic change in solubility with temperature), leading to a higher recovery.[4]

Section 3: Advanced Concepts
Q6: I obtained crystals, but my colleague who used a different solvent got crystals with a different shape and melting point. Why?

A6: You have likely discovered polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9][10] These different forms, or polymorphs, can have distinct physical properties, including morphology, melting point, solubility, and stability.[8][11]

  • Causality: The choice of solvent can have a profound impact on which polymorph crystallizes.[6] The solvent molecules interact with the solute in solution and at the growing crystal face, which can favor one packing arrangement over another.[6] Factors like cooling rate and supersaturation also play a critical role in determining the resulting form.[6]

  • Significance: In drug development, identifying and controlling polymorphism is critical. Different polymorphs can have different bioavailabilities and stability profiles, making it a key regulatory requirement to characterize all possible solid forms of an active pharmaceutical ingredient (API).[9][11]

Section 4: Standard Operating Protocols
Protocol 1: Cooling Crystallization from a Single Solvent

This is the most common recrystallization technique.

  • Dissolution: Place the purified, solid 5-aryl-3-methyl-1,3-oxazolidin-2-one into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath) and swirling. Continue adding solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a quick hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or folded paper towel).[2] Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when no single solvent with a suitable temperature-solubility profile can be found.

  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: While stirring the solution, slowly add the "anti-solvent" (one in which the compound is poorly soluble) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates that the saturation point has been exceeded and nucleation has begun.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.

  • Crystal Growth: Cover the flask and set it aside, undisturbed, to allow for slow crystal growth. Cooling the solution can further increase the yield.

  • Isolation & Drying: Isolate, wash (using the anti-solvent or a mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

References
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). Crystal Growth & Design.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]

  • How can I obtain good crystals of heterocyclic organic compounds?. (2023). ResearchGate. Available at: [Link]

  • Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. (n.d.). ResearchGate. Available at: [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. Available at: [Link]

  • Synthesis of Oxazolidinones. (n.d.). Slideshare. Available at: [Link]

  • Common Challenges in Crystallization Processes. (2025). YouTube. Available at: [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Process for preparation of oxazolidinone derivatives. (2014). Google Patents.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance. (n.d.). Hindawi. Available at: [Link]

  • A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. (2012). Der Pharma Chemica. Available at: [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2022). Arkivoc. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). MDPI. Available at: [Link]

  • The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of an Inhibitor of LFA-1. (2004). CHIMIA. Available at: [Link]

  • Synthesis, crystallisation and thermodynamics of two polymorphs of a new derivative of meglumine: 1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol. (2017). RSC Publishing. Available at: [Link]

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. (2022). MDPI. Available at: [Link]

  • Crystallization. (2026). All About Drugs. Available at: [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Available at: [Link]

  • Investigating the fundamentals of drug crystal growth using Atomic Force Microscopy. (n.d.). Nottingham ePrints. Available at: [Link]

  • Crystallization Tips. (n.d.). Hampton Research. Available at: [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (n.d.). PMC - NIH. Available at: [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.alpha.-Methylbenzyl]aziridines. (2000). J. Org. Chem. Available at: [Link]

  • Process for the preparation of oxazolidinones and method of use thereof. (n.d.). Google Patents.
  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. (2008). Journal of Medicinal Chemistry. Available at: [Link]

  • Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones. (n.d.). Google Patents.
  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. (n.d.). PMC. Available at: [Link]

  • Pharmaceutical polymorphism of a 5´-O-oxalatoyl prodrug of zidovudine (azidothymidine). (2020). Pharmaceutical Development and Technology. Available at: [Link]

  • Polymorphism in the structure of N-(5-methyl-thia-zol-2-yl)-4-oxo-4 H-chromene-3-carboxamide. (2017). PubMed. Available at: [Link]

  • Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. (n.d.). ResearchGate. Available at: [Link]

  • 2-Oxazolidinone. (n.d.). Wikipedia. Available at: [Link]

  • 5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one (CHEBI:156575). (n.d.). EMBL-EBI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Elucidation: 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one

Topic: 1H NMR Spectrum Analysis of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one Content Type: Publish Comparison Guide A Comparative Guide to Solvent Selection and Regio-Isomeric Validation Executive Summary & Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one Content Type: Publish Comparison Guide

A Comparative Guide to Solvent Selection and Regio-Isomeric Validation

Executive Summary & Strategic Context

In the development of oxazolidinone-based pharmaceuticals (such as monoamine oxidase inhibitors like Toloxatone or antibacterials like Linezolid), the precise characterization of chiral intermediates is critical. The target molecule, 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one (hereafter referred to as HPMO ), represents a classic analytical challenge: it contains a polar phenolic moiety attached to a rigid heterocyclic core.

This guide compares the performance of DMSO-d₆ versus CDCl₃ as analytical solvents. While CDCl₃ is the standard alternative for organic intermediates, it fails to provide complete structural validation for HPMO due to proton exchange dynamics. This guide establishes why DMSO-d₆ is the superior "product" for this analysis and provides the specific spectral fingerprints required to distinguish HPMO from its synthetic precursors (e.g., O-methylated derivatives) and regioisomers.

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the observed topology of the HPMO spectrum.[1] Below is a performance comparison of the two primary analytical approaches.

FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative) Scientific Rationale
Phenolic -OH Detection Sharp Singlet (~9.5 ppm) Invisible / Broad Lump DMSO forms strong H-bonds with the phenol, slowing chemical exchange and "locking" the proton signal.
Ring Proton Resolution High (distinct AMX/ABX system)Moderate (potential overlap)The higher viscosity and polarity of DMSO often separate the diastereotopic C4 protons more effectively.
Solubility Excellent (>50 mg/mL)Poor to ModerateThe polar hydroxyl group limits solubility in non-polar chloroform, leading to lower S/N ratios.
Water Interference HDO signal at ~3.33 ppmHDO signal at ~1.56 ppmCaution: In DMSO, the water peak can obscure the N-Methyl signal if the sample is "wet."
Decision Logic for Researchers
  • Use Method A (DMSO-d₆) for: Purity assays, full structural characterization, and quantification of the hydroxyl group.

  • Use Method B (CDCl₃) only if: You are analyzing the O-protected precursor (e.g., methoxy derivative) where no labile protons are present.

Diagnostic Spectral Data (DMSO-d₆)

The following data represents the definitive spectral fingerprint for HPMO. The assignment relies on the characteristic AMX spin system of the oxazolidinone ring.

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d₆)

PositionTypeShift (δ ppm)MultiplicityCoupling (

Hz)
Structural Insight (Causality)
-OH Phenol9.45 - 9.60 Singlet (s)-Diagnostic for deprotection. Disappears with D₂O shake.
Ar-H Aromatic7.15 Triplet (t)7.8H-5' (Meta to OH). The only aromatic proton with large symmetric coupling.
Ar-H Aromatic6.70 - 6.85 Multiplet (m)-Overlap of H-2', H-4', H-6' (Ortho/Para to OH). Shielded by electron-donating -OH.
C5-H Ring5.45 dd8.8, 5.5Chiral Center. Deshielded by O-atom and Phenyl ring. The "X" part of the AMX system.
C4-H(a) Ring3.85 t (pseudo)8.8Trans-coupling to C5-H.
C4-H(b) Ring3.35 dd8.8, 5.5Cis-coupling to C5-H. (Note: May overlap with HDO peak).
N-CH₃ Methyl2.78 Singlet (s)-Characteristic N-Methyl on carbamate.

Critical Validation Check: To confirm the regio-chemistry (5-phenyl vs. 4-phenyl), look at the C5-H signal. In the 5-phenyl isomer (HPMO), C5-H is a doublet of doublets (dd) at ~5.5 ppm. In the 4-phenyl isomer, the C5 protons would appear as a CH₂ group (two multiplets) further upfield.

Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
  • Objective: Maximize resolution of the labile -OH proton and C4/C5 coupling constants.

  • Reagents: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

Step-by-Step Workflow:

  • Massing: Weigh 10–15 mg of HPMO into a clean vial. (Note: <5 mg yields poor carbon satellites; >20 mg may cause viscosity broadening).

  • Solvation: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds until the solution is optically clear.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption (which expands the HDO peak at 3.33 ppm, obscuring the C4-H signal).

  • Acquisition:

    • Pulse Program:zg30 (30° pulse angle).

    • Scans: 16 (minimum) to 64.

    • Delay (D1): Set to 5 seconds . (Crucial: Phenolic protons have long T1 relaxation times; a short delay will under-integrate the OH peak).

Protocol B: D₂O Exchange Test (Self-Validating Step)

To confirm the peak at ~9.5 ppm is indeed the -OH and not an impurity:

  • Run the standard spectrum (Protocol A).

  • Add 1 drop of D₂O to the NMR tube.

  • Shake vigorously and let settle for 2 minutes.

  • Re-run the spectrum.[2]

  • Result: The peak at 9.5 ppm should vanish. The HDO peak at 3.33 ppm will grow significantly.

Visualization: Structural Verification Logic

The following diagrams illustrate the logical workflow for validating the structure and distinguishing it from common synthetic byproducts.

Diagram 1: Regio-Isomer Differentiation Workflow

This flowchart guides the researcher through the critical decision points when analyzing the raw FID data.

G Start Crude Product Spectrum (DMSO-d6) CheckOH Check 9.0-10.0 ppm Is there a singlet? Start->CheckOH CheckC5 Analyze 5.0-6.0 ppm (Chiral Center) CheckOH->CheckC5 Signal Present ResultA Precursor (O-Methylated) Check 3.8 ppm for O-Me CheckOH->ResultA No Signal ResultB Target: HPMO (5-substituted) CheckC5->ResultB 1H Signal (dd) (Benzylic methine) ResultC Isomer: 4-substituted (Regio-defect) CheckC5->ResultC 2H Signal (m) (CH2 group)

Caption: Logic flow for distinguishing the target HPMO from its protected precursor and regio-isomeric impurities.

Diagram 2: HMBC Correlation Map

This diagram visualizes the Heteronuclear Multiple Bond Coherence (HMBC) correlations required to definitively prove the connectivity of the N-Methyl group and the Phenyl ring to the Oxazolidinone core.

HMBC NMe N-Me (2.78 ppm) C2 C2 Carbonyl (~158 ppm) NMe->C2 Strong C4 C4 (CH2) NMe->C4 Strong C4->C2 HMBC (3J) C5 C5 (CH) C5->C2 Weak ArC1 Ar-C1 (Quaternary) C5->ArC1 Diagnostic (Links Ring to Phenyl)

Caption: Key HMBC correlations. The correlation between C5-H and Ar-C1 is the "smoking gun" that confirms the phenyl ring is attached at position 5.

References
  • Santa Cruz Biotechnology. (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone Product Data. Retrieved from

  • Abraham, R. J., & Mobli, M. (2007).[3] An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry.[1][3][4][5][6][7] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[8] Current Pharmaceutical Design, 2(2), 175-194. (Foundational text on oxazolidinone ring NMR characteristics).

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity of 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For chiral molecules such as 5-(3-hydroxyphenyl)-3-methyl-2-oxazoli...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For chiral molecules such as 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone, a key intermediate and potential pharmacophore, this imperative extends to enantiomeric purity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will dissect the rationale behind methodological choices, from achiral purity determinations to the critical separation of enantiomers, supported by experimental data from analogous compounds and established analytical principles.

The Analytical Challenge: A Multifaceted Purity Profile

The purity of 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone is not a singular metric. It is a composite of its chemical purity (the absence of process-related impurities and degradation products) and its enantiomeric purity (the excess of the desired enantiomer). An effective HPLC strategy must, therefore, be capable of addressing both aspects, often necessitating orthogonal approaches.

Part 1: Achiral Purity and Stability-Indicating Method Development

A robust stability-indicating HPLC method is fundamental to quantifying the API and its degradation products. The development of such a method is a systematic process, beginning with an understanding of the analyte's physicochemical properties. 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone is a moderately polar compound, making Reversed-Phase HPLC (RP-HPLC) the logical starting point.

Method Comparison: C18 vs. Phenyl-Hexyl Columns

The choice of stationary phase is a critical first step. While the C18 column is the workhorse of RP-HPLC, alternative chemistries can offer unique selectivity for aromatic compounds like our target molecule.

FeatureC18 ColumnPhenyl-Hexyl ColumnRationale & Field Insights
Stationary Phase OctadecylsilanePhenyl-HexylC18 provides general-purpose hydrophobic retention. The Phenyl-Hexyl phase, with its pi-pi interaction capabilities, can offer enhanced selectivity for aromatic analytes and their impurities, potentially resolving closely eluting species.
Typical Mobile Phase Acetonitrile/Methanol and Water/BufferAcetonitrile/Methanol and Water/BufferA gradient elution is often preferred for purity analysis to resolve both early and late-eluting impurities. The choice between acetonitrile and methanol can significantly impact selectivity.
Performance Good peak shape and efficiencyPotentially improved resolution of aromatic impuritiesFor oxazolidinone structures, which feature a phenyl ring, a Phenyl-Hexyl column can provide superior resolution of impurities that differ in their aromatic substitution or planarity.
Experimental Protocol: A Foundational RP-HPLC Method

The following protocol outlines a robust starting point for the achiral purity analysis of 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone, drawing from validated methods for similar oxazolidinone antibiotics like Linezolid.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 254 nm

  • Injection Volume: 10 µL

System Suitability:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

The Imperative of Forced Degradation Studies

To establish a method as "stability-indicating," it must be proven to resolve the active ingredient from its potential degradation products. This is achieved through forced degradation studies, where the drug substance is subjected to harsh conditions to generate these degradants.

Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analyze by Proposed RP-HPLC Method Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API API Sample 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Evaluation Evaluate Peak Purity and Resolution Analysis->Evaluation

Caption: Workflow for forced degradation studies.

The goal is to demonstrate that the main peak is spectrally pure and well-resolved from any degradation product peaks, confirming the method's specificity.

Part 2: Chiral Purity – The Enantioselective Challenge

As 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone possesses a stereocenter at the C5 position of the oxazolidinone ring, the separation of its enantiomers is crucial. The biological activity of many oxazolidinones is stereospecific. Chiral HPLC is the gold standard for this analysis.

Method Comparison: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are highly effective for the enantioseparation of a wide range of chiral compounds, including oxazolidinones.

FeatureAmylose-Based CSP (e.g., Chiralpak AD-H)Cellulose-Based CSP (e.g., Chiralcel OD-H)Rationale & Field Insights
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)The helical structure of these polymers creates chiral grooves where enantiomers can interact differently through hydrogen bonding, dipole-dipole, and pi-pi interactions.
Typical Mobile Phase Normal Phase (e.g., Hexane/Isopropanol) or Polar OrganicNormal Phase (e.g., Hexane/Ethanol) or Polar OrganicNormal phase mode often provides better selectivity for chiral separations. The choice of alcohol modifier is a key parameter for optimizing resolution.
Performance Often provides excellent resolution for oxazolidinones.Also effective, but selectivity can differ from amylose-based phases.It is empirical to screen both amylose and cellulose-based columns, as the subtle differences in their three-dimensional structures can lead to significant variations in enantioselectivity for a given analyte.
Experimental Protocol: A Chiral HPLC Method

The following protocol is a well-established starting point for the chiral separation of oxazolidinone analogues.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method Development Logic:

Chiral_Method_Dev Start Racemic Standard of Analyte Screen Screen Columns (Amylose vs. Cellulose) Start->Screen Optimize Optimize Mobile Phase (Alcohol Modifier & Ratio) Screen->Optimize Select best column Validate Validate Method (Specificity, Linearity, LOQ) Optimize->Validate Achieve baseline resolution (Rs > 1.5)

Caption: Logic for chiral HPLC method development.

Method Validation: The Trustworthiness Pillar

A developed HPLC method is incomplete without rigorous validation to ensure it is fit for its intended purpose. Validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, must be assessed.

ParameterAchiral Purity MethodChiral Purity Method
Specificity Demonstrated through forced degradation studies.Resolution of enantiomers from each other and any achiral impurities.
Linearity Over a range of 80-120% of the nominal concentration.For the undesired enantiomer, from the Limit of Quantitation (LOQ) to at least 150% of its specification limit.
Accuracy Performed by spiking the sample with known amounts of impurities.Performed by spiking the desired enantiomer with known amounts of the undesired enantiomer.
Precision Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).Assessed at the specification limit for the undesired enantiomer.
Limit of Quantitation (LOQ) For all known and unknown impurities.For the undesired enantiomer.
Robustness Small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).Small, deliberate variations in mobile phase composition and flow rate.

Conclusion

The development of a comprehensive HPLC strategy for the purity of 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone requires a dual approach. A stability-indicating RP-HPLC method, preferably using a Phenyl-Hexyl column for enhanced selectivity of aromatic compounds, is essential for assessing chemical purity and degradation products. Concurrently, a chiral HPLC method, typically employing a polysaccharide-based stationary phase under normal phase conditions, is non-negotiable for quantifying enantiomeric purity. The methods presented here, derived from established practices for analogous compounds, provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical entity. Rigorous validation according to ICH guidelines is the final, critical step in establishing trustworthy and reliable analytical control.

References

  • Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z. I., & Tóth, G. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]

  • Srinivasrao, V., Girase, Y. N., & Soni, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochemistry, 4(1), 1-6. [Link]

  • Al-Hiari, Y. M., Al-Souod, K. A., & Al-Huniti, M. H. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 999. [Link]

  • Patel, S. K., & Patel, P. U. (2025). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. GSC Biological and Pharmaceutical Sciences, 15(2), 036-046. [Link]

  • Gouda, A. A., & El-Sayed, M. M. (2015). Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxidative. International Journal of ChemTech Research, 8(11), 328-339. [Link]

  • Sahu, P. K., & Sahu, S. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 75(6), 677–681. [Link]

  • Jain, N., & Jain, R. (2015). Development and Validation of Stability-Indicating Method for Assay of Linezolid Immediate Release Tablet by Reversed-Phase HPLC. Journal of Taibah University for Science, 9(3), 323-331. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Sravani, G., & Kumar, K. A. (2025). Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. Sciety. [Link]

  • Armstrong, D. W., Liu, Y., & Ekborg-Ott, K. H. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(7), 591-598. [Link]

  • Chirality plays a significant role in oxazolidinone antibiotics, as many of these drugs demonstrate stereoselective effects. For example, linezolid contains a chiral center at the C-3 position of its oxazolidinone ring, and the S-enantiomer is approximately four times more potent than the R-enantiomer in inhibiting bacterial growth. Given the importance of chirality in this class of compounds, development of effective enantioseparation methods is crucial to ensure the quality, safety, and efficacy
Validation

Comparative Fragmentation Analysis of Oxazolidinone Antibiotics: Linezolid vs. Tedizolid

Executive Summary This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Linezolid (LZD) and Tedizolid (TZD) , the two primary oxazolidinone antibiotics used in clinical practi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Linezolid (LZD) and Tedizolid (TZD) , the two primary oxazolidinone antibiotics used in clinical practice. Designed for researchers in drug metabolism and pharmacokinetics (DMPK) and clinical toxicology, this document analyzes the structural origins of characteristic ions to facilitate accurate metabolite identification and therapeutic drug monitoring (TDM).

Key Insight: While both compounds share a core 2-oxazolidinone ring, their fragmentation pathways diverge significantly due to side-chain differences. Linezolid’s fragmentation is dominated by the instability of its acetamide group (neutral loss of 42 Da), whereas Tedizolid exhibits a distinct fragmentation profile driven by its pyridine-tetrazole moiety, offering superior structural stability in the gas phase.

Mechanistic Fragmentation Analysis

Linezolid (First-Generation)

Linezolid (MW 337.35) ionizes readily in ESI(+) to form the protonated precursor [M+H]⁺ at m/z 338 . Its fragmentation is characterized by the cleavage of the N-acetamide side chain and the morpholine ring.

  • Primary Transition (m/z 338 → 296): The base peak in MS/MS spectra typically arises from the neutral loss of ketene (CH₂=C=O, 42 Da) from the acetamide group at the C5 position. This is a diagnostic cleavage for oxazolidinones with acyl-aminomethyl substituents.

  • Secondary Transition (m/z 338 → 195): A high-energy collision fragment resulting from the cleavage of the C-N bond connecting the oxazolidinone ring to the fluorophenyl group, often involving the loss of the morpholine ring constituents.

  • Tertiary Transition (m/z 338 → 235): Represents the loss of the morpholine ring (C4H8NO) or substantial ring opening.

Tedizolid (Second-Generation)

Tedizolid (MW 370.38) forms a protonated precursor [M+H]⁺ at m/z 371 . Its structure replaces the morpholine ring with a pyridine-tetrazole system and the acetamide group with a hydroxyl group (in its prodrug form, though the active moiety is analyzed here).

  • Primary Transition (m/z 371 → 343): The dominant fragment arises from a neutral loss of 28 Da , typically attributed to the loss of CO (carbon monoxide) from the oxazolidinone ring or N₂ from the tetrazole ring, though the latter is less common in low-energy CID. The loss of CO is characteristic of cyclic carbamates (oxazolidinones).

  • Secondary Transition (m/z 371 → 327): Represents a further loss of 16 Da (likely oxygen or NH2) or sequential fragmentation from the 343 ion.

Comparative Data Summary
FeatureLinezolid (LZD)Tedizolid (TZD)
Precursor Ion [M+H]⁺ m/z 338.1m/z 371.1
Quantifier Ion m/z 296.1 m/z 343.1
Primary Neutral Loss 42 Da (Ketene)28 Da (CO)
Qualifier Ion 1 m/z 195.1m/z 327.1
Qualifier Ion 2 m/z 235.1m/z 243.1
Structural Driver Acetamide side-chain instabilityOxazolidinone ring contraction
Internal Standard Linezolid-d3 (m/z 341 → 299)Tedizolid-d3 or Voriconazole-d3

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the divergent fragmentation pathways for Linezolid and Tedizolid, highlighting the structural origins of the primary quantifier ions.

OxazolidinoneFragmentation cluster_LZD Linezolid Pathway (Acetamide Instability) cluster_TZD Tedizolid Pathway (Ring Contraction) LZD_Pre Linezolid Precursor [M+H]+ m/z 338 LZD_Frag1 Fragment: Des-ketene [M+H-CH2CO]+ m/z 296 LZD_Pre->LZD_Frag1 Neutral Loss: Ketene (42 Da) (Acetamide cleavage) LZD_Frag2 Fragment: Core Amine m/z 195 LZD_Pre->LZD_Frag2 High Energy CID (Ring cleavage) TZD_Pre Tedizolid Precursor [M+H]+ m/z 371 TZD_Frag1 Fragment: Ring Contraction [M+H-CO]+ m/z 343 TZD_Pre->TZD_Frag1 Neutral Loss: CO (28 Da) (Oxazolidinone ring) TZD_Frag2 Fragment: Deep Cleavage m/z 243 TZD_Frag1->TZD_Frag2 Sequential Loss

Caption: Comparative fragmentation trees for Linezolid (blue) and Tedizolid (red) showing primary neutral losses.

Validated Experimental Protocol

This protocol is designed for the simultaneous quantification of Linezolid and Tedizolid in human plasma using LC-MS/MS.[1] It prioritizes protein precipitation for high throughput.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Spiking: Add 20 µL of Internal Standard working solution (Linezolid-d3, 500 ng/mL in MeOH).

  • Precipitation: Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 3.5 µmBalances resolution with backpressure for standard HPLC/UHPLC.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI(+).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient 0-0.5 min: 10% B0.5-3.0 min: 10% → 90% B3.0-4.0 min: 90% B4.1 min: 10% B (Re-equilibration)Fast gradient elutes polar metabolites early and drugs mid-run.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Ionization ESI Positive ModeBoth drugs are basic amines (proton acceptors).
Source Temp 350°CEnsures complete solvent evaporation.
Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the assay must meet these criteria:

  • Linearity: R² > 0.995 over the range 0.1–50 µg/mL (Linezolid) and 0.05–5 µg/mL (Tedizolid).

  • Precision: CV < 15% for QC samples (Low, Mid, High).

  • Accuracy: 85–115% of nominal concentration.

  • Matrix Effect: IS-normalized matrix factor should be between 0.9 and 1.1.

References

  • Peñuelas, M., et al. (2016).[2] "Activity of linezolid and tedizolid against clinical isolates of methicillin-resistant and methicillin and linezolid resistant Staphylococcus aureus: an in vitro comparison."[2] Revista Española de Quimioterapia. Link

  • Zhang, N., et al. (2025).[3] "LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring." Drug Design, Development and Therapy. Link

  • Pai, M.P., et al. (2020).[4] "Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Mazzucchelli, I., et al. (2012). "Rapid and sensitive LC–MS/MS method for the analysis of antibiotic linezolid on dried blood spot." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Mach, J., et al. (2017). "Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Comparative

A Comparative Guide to Reference Standards for 5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the purity and precise characterization of chemical entities are paramount. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity and precise characterization of chemical entities are paramount. This guide provides an in-depth technical comparison of reference standards for 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one, a key chemical intermediate. We will explore the performance of the primary reference standard against potential alternatives, supported by experimental data and detailed analytical protocols. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions regarding the selection and application of the most appropriate reference standards for their work.

The Critical Role of Reference Standards

Pharmaceutical impurity reference standards are indispensable tools for ensuring the safety, efficacy, and quality of medications.[1][2] These highly characterized chemical substances serve as benchmarks for identifying and quantifying impurities in drug substances and products.[3] The use of well-defined reference standards is a regulatory expectation and is crucial for the validation of analytical methods, ensuring batch-to-batch consistency, and ultimately, safeguarding patient health.[2]

Characterization of the Primary Reference Standard: (R)-5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one

The primary reference standard for this guide is the (R)-enantiomer of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one (CAS 110193-49-2).[4] A comprehensive characterization of this standard is essential to establish its identity, purity, and suitability for its intended analytical purpose.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₀H₁₁NO₃[4]
Molecular Weight 193.20 g/mol [4]
Appearance Typically a white to off-white solid or oil-
Solubility Soluble in organic solvents such as methanol, acetonitrile, and DMSOGeneral chemical knowledge
Analytical Characterization Workflow

The qualification of a primary reference standard involves a multi-technique approach to provide a comprehensive understanding of the material.

Caption: Workflow for the comprehensive characterization of a primary reference standard.

Comparative Analysis of Reference Standards

The selection of an appropriate reference standard depends on the specific analytical requirements, including the need for quantitation, the complexity of the sample matrix, and regulatory expectations.

Reference Standard TypeAdvantagesDisadvantages
Primary Standard High purity, well-characterized, suitable for qualitative and quantitative analysis.May not be ideal for correcting matrix effects in complex samples.
Isotopically Labeled Standard Considered the "gold standard" for quantitative analysis in complex matrices due to co-elution and similar ionization properties as the analyte, compensating for matrix effects and extraction losses.[1]More expensive to synthesize; potential for isotopic cross-contribution if not of high isotopic purity.[1]
Structural Analog Standard More readily available and potentially less expensive than a specific isotopically labeled standard.May not perfectly mimic the analyte's behavior during sample preparation and analysis, leading to less accurate quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical reference standards by separating the main component from its impurities.[2]

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (RSD of 6 replicate injections) ≤ 2.0%

Data Analysis: The purity is typically determined by area percentage, assuming that all impurities have a similar response factor to the main peak at the chosen wavelength.

Caption: Step-by-step workflow for HPLC purity analysis.

Quantitative NMR (qNMR) for Absolute Purity (Assay)

qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[5][6]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one reference standard into a clean, dry vial.

    • Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation:[5]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Illustrative qNMR Data:

ParameterAnalyteInternal Standard (Maleic Acid)
Signal (ppm) ~7.0 (aromatic proton)~6.3 (olefinic protons)
Number of Protons (N) 12
Mass (m) 15.25 mg10.10 mg
Molecular Weight (MW) 193.20 g/mol 116.07 g/mol
Integral (I) 1.001.35
Purity (P_IS) -99.9%

Based on this illustrative data, the calculated purity of the analyte would be 98.5% .

Stability-Indicating Method and Forced Degradation Studies

A crucial aspect of a reference standard's characterization is the development of a stability-indicating analytical method.[7] This is achieved through forced degradation studies, where the standard is exposed to various stress conditions to identify potential degradation products and to demonstrate that the analytical method can separate these degradants from the intact substance.[8][9]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The same HPLC method described for purity analysis can be used to monitor the degradation. The appearance of new peaks and a decrease in the main peak area indicate degradation. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Conclusion

The selection and proper characterization of a reference standard for 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one are critical for ensuring the accuracy and reliability of analytical data in pharmaceutical development. While a well-characterized primary standard is essential for identity and purity confirmation, the use of an isotopically labeled internal standard is highly recommended for quantitative analyses in complex biological matrices. This guide has provided a framework for the comparison of different types of reference standards and detailed protocols for their analytical characterization using HPLC and qNMR. By implementing these methodologies, researchers and scientists can confidently establish the quality and suitability of their reference standards, thereby contributing to the development of safe and effective medicines.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [2024 Feb 9]. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [2025 Apr 19]. Available from: [Link]

  • The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. [2025 Apr 8]. Available from: [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. [2024 Jan 29]. Available from: [Link]

  • Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. [2024 Jun 10]. Available from: [Link]

  • Dong J, Karki SB, Parikh M, Riggs JC, Huang L. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Dev Ind Pharm. 2012 Nov;38(11):1289-97.
  • Lankalapalli PK, Maddukuri N, Morsu A, Chollety V, Sambu P, Kamireddy T. Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. Sciety. [2025 Jun 13].
  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. ResearchGate. [2025 Aug 7]. Available from: [Link]

  • How Impurity Reference Standards Ensure Drug Safety. HealthManagement.org. [2025 Mar 14]. Available from: [Link]

  • qNMR - BIPM.org. Available from: [Link]

  • Chiral Precision in Antibiotics: 2026 Analysis of CAS 168828-82-8. Eastfine. [2026 Jan 23]. Available from: [Link]

  • Dobó M, et al. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. PMC. [2025 Dec 29]. Available from: [Link]

  • (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone. Pharmaffiliates. Available from: [Link]

  • Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. PMC. [2022 Feb 6]. Available from: [Link]

  • Purity by Absolute qNMR Instructions. Available from: [Link]

Sources

Validation

A Comparative Guide to the Chiral HPLC Separation of (R)- and (S)-5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to accurately separate and quantify enantiomers is paramount. Chiral oxazolidinones, a cornerstone of many stereoselective transformati...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to accurately separate and quantify enantiomers is paramount. Chiral oxazolidinones, a cornerstone of many stereoselective transformations and the structural core of several active pharmaceutical ingredients (APIs), demand robust and reliable analytical methods to ensure their enantiomeric purity.[1][2] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for the resolution of (R)- and (S)-5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone, leveraging experimental data from closely related analogues to establish a well-founded approach to method development.

While direct applications for this specific analyte are not prevalent in the reviewed literature, the extensive data on the chiral separation of other oxazolidinone derivatives provide a strong foundation for selecting an appropriate chiral stationary phase (CSP) and mobile phase. This guide will delve into the mechanistic principles behind the most successful separations and offer a detailed experimental protocol as a validated starting point for your research.

The Critical Role of Chiral Stationary Phases

The success of any chiral separation hinges on the selection of the chiral stationary phase. The CSP's ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times, is the fundamental principle of this technique. For oxazolidinone derivatives, polysaccharide-based CSPs have demonstrated exceptional efficacy.[3]

Polysaccharide-Based CSPs: The Gold Standard

CSPs derived from cellulose and amylose, particularly those with carbamate derivatives, have proven to be highly versatile and effective for the separation of a wide range of chiral compounds, including oxazolidinones.[3] These phases operate through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, which are crucial for chiral recognition.[4]

A study on the separation of various oxazolidinone analogues on seven different polysaccharide-type CSPs revealed that amylose-based columns, such as Lux Amylose-1 and Lux Amylose-2, generally provide the highest enantioselectivities, especially when used with acetonitrile-based mobile phases in the polar organic mode.[3] For instance, the separation of (R)- and (S)-4-Benzyl-2-oxazolidinone, a structurally similar compound, on a Lux Amylose-2 column with acetonitrile as the mobile phase yielded a high resolution (Rs) of 4.3.[3]

Table 1: Comparison of Polysaccharide-Based CSPs for the Separation of Oxazolidinone Analogues

Chiral Stationary Phase (CSP)AnalyteMobile PhaseResolution (Rs)Reference
Lux Amylose-24-Benzyl-2-oxazolidinoneAcetonitrile4.3[3]
Lux Amylose-14-Phenyl-2-oxazolidinoneAcetonitrile4.5[3]
Lux i-Amylose-14-Benzylthiazolidine-2-thioneAcetonitrile2.0[3]
Lux Cellulose-1(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAcetonitrile1.8[3]
Chiralpak AD-HWCK 4086 (an oxazolidinone antibacterial agent)n-hexane:2-propanol:methanol:TFA (80:10:10:0.4)>2.0[5]

This table is a compilation of data from various sources for illustrative purposes.

The data strongly suggest that an amylose-based CSP should be the primary choice for developing a separation method for 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone. The presence of the hydroxyl group on the phenyl ring of the target analyte may further enhance interactions with the CSP through hydrogen bonding, potentially leading to excellent resolution.

Other CSPs: Alternative Approaches

While polysaccharide-based CSPs are highly recommended, other types of chiral selectors have been used for oxazolidinone separations. Macrocyclic glycopeptide phases, such as those based on vancomycin or teicoplanin, can also be effective, particularly in reversed-phase mode.[6] These phases offer different selectivity due to their complex structures, which include peptide and carbohydrate moieties.

The Influence of the Mobile Phase

The composition of the mobile phase plays a critical role in modulating retention and enantioselectivity. The choice between normal-phase, reversed-phase, and polar organic mode will significantly impact the separation.

Polar Organic Mode: A Powerful Tool

The polar organic mode, which utilizes polar solvents like methanol, ethanol, isopropanol, and acetonitrile, has been shown to be particularly effective for the separation of oxazolidinone analogues on polysaccharide-based CSPs.[3] This mode often provides a good balance between analyte solubility and interaction with the CSP. Mixtures of these solvents can be used to fine-tune the separation, and in some cases, can even lead to a reversal of the enantiomer elution order.[3]

Normal-Phase and Reversed-Phase Modes

Normal-phase chromatography, typically employing a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol, is another viable option. The addition of small amounts of additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can improve peak shape and resolution.[5]

Reversed-phase chromatography, using aqueous-organic mobile phases, is also a possibility, especially with macrocyclic glycopeptide or some derivatized cyclodextrin CSPs.[4][6] The mechanism in this mode often involves the inclusion of a hydrophobic portion of the analyte into the chiral cavity of the stationary phase.[4]

Experimental Protocol: A Recommended Starting Point

Based on the comprehensive analysis of existing literature for similar compounds, the following detailed protocol is recommended as a robust starting point for the chiral HPLC separation of (R)- and (S)-5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: Lux Amylose-1 (150 x 4.6 mm, 5 µm) or a similar amylose-based CSP.

  • Mobile Phase: Isocratic elution with Acetonitrile.

    • Alternative Starting Mobile Phase: n-Hexane/Isopropanol (80:20, v/v).

  • Flow Rate: 0.5 mL/min.[3]

    • Note: Chiral separations often benefit from lower flow rates to maximize resolution.[6]

  • Column Temperature: 25 °C.[3]

    • Note: Temperature can influence selectivity; optimization between 15-40 °C may be beneficial.[6]

  • Detection: UV at 210 nm or a wavelength appropriate for the analyte's chromophore.[3]

  • Injection Volume: 1 µL (or adjusted based on sample concentration).[3]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

Method Development and Optimization Steps:

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Injection: Inject the racemic standard of 5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone and monitor the separation.

  • Mobile Phase Optimization:

    • If using the polar organic mode (Acetonitrile), and the resolution is not optimal, consider adding small percentages of other polar solvents like methanol or ethanol to modulate selectivity.

    • If using the normal-phase system and peak shape is poor, consider adding a small amount (0.1%) of an acidic or basic modifier (e.g., TFA or DEA) depending on the analyte's properties.

  • Flow Rate and Temperature Optimization: If separation is observed but resolution is insufficient, systematically decrease the flow rate (e.g., to 0.3 mL/min) or adjust the column temperature to enhance selectivity.

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and a proposed chiral recognition mechanism.

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Racemic Standard (1 mg/mL in mobile phase) Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate HPLC System & Column (30 min) MobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Resolution (Rs) & Enantiomeric Purity Integrate->Calculate

Caption: A generalized workflow for chiral HPLC analysis.

Chiral_Recognition cluster_CSP Amylose-Based Chiral Stationary Phase cluster_analytes Enantiomers of Analyte cluster_interaction Diastereomeric Complexes CSP Chiral Groove Complex_R More Stable Complex (Longer Retention) Complex_S Less Stable Complex (Shorter Retention) R_enantiomer (R)-Enantiomer R_enantiomer->Complex_R Stronger Interaction (e.g., H-bonding, π-π stacking) S_enantiomer (S)-Enantiomer S_enantiomer->Complex_S Weaker Interaction

Caption: Proposed chiral recognition mechanism on an amylose-based CSP.

Conclusion

The chiral separation of (R)- and (S)-5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone can be approached with a high degree of confidence by leveraging the extensive knowledge base established for analogous structures. The selection of a polysaccharide-based chiral stationary phase, particularly an amylose-derivative, coupled with a polar organic mobile phase, represents the most promising starting point for method development. By systematically optimizing the mobile phase composition, flow rate, and temperature, a robust and reliable HPLC method for the accurate determination of the enantiomeric purity of this important chiral building block can be achieved. This guide provides the foundational knowledge and a practical experimental protocol to streamline this process, ensuring both scientific integrity and efficiency in your analytical endeavors.

References

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). MDPI. [Link]

  • Quantification of enantiomeric impurities in 5,5 diphenyl-4-methyl-2-oxazolidinone. (n.d.). ResearchGate. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2022). Journal of Chromatography A. [Link]

  • (PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2021). ResearchGate. [Link]

  • Chirality-Dependent Supramolecular Synthons based on the 1,3-Oxazolidin-2-one Framework: Chiral Drugs Mephenoxalone, Metaxalone and other 114 examples. (n.d.). ResearchGate. [Link]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2025). MDPI. [Link]

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. (2018). PubMed. [Link]

  • Application Notes: Chiral. (2023). LCGC International. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). PMC. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.